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  • Product: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
  • CAS: 115299-09-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its structural characterizat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its structural characterization, predicted crystallographic features based on analogous compounds, and its potential as a therapeutic agent through a detailed molecular docking analysis against a relevant biological target. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, combines the thiazole ring with a methoxyphenyl group, a common feature in many cyclooxygenase (COX) inhibitors. This structural arrangement suggests a potential for this molecule to interact with key biological targets involved in inflammation and cancer.

Recent studies have highlighted the efficacy of various thiazole derivatives. For instance, certain thiazole-thiadiazole derivatives have shown promise as anti-tuberculosis agents[1], while others have been investigated as antibacterial agents targeting DNA gyrase B[2]. Furthermore, thiazole-based compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, with molecular docking studies revealing strong binding interactions with relevant protein targets[3][4]. Notably, derivatives of 2-(4-methoxyphenyl)thiazole-4-carboxamide have been identified as potent inhibitors of COX enzymes, which are crucial mediators of inflammation.[5]

This guide will first detail the synthesis and spectroscopic characterization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. Subsequently, we will present a predictive analysis of its crystal structure, drawing upon data from closely related compounds. The final section will provide a step-by-step protocol for a molecular docking study of this molecule with the COX-2 enzyme, elucidating its potential binding mode and therapeutic relevance.

Synthesis and Spectroscopic Characterization

The synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid can be achieved through established synthetic routes for similar thiazole derivatives. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol

A common and effective method for the synthesis of the title compound involves the Hantzsch thiazole synthesis.

Synthesis_Workflow reagent1 4-Methoxythiobenzamide intermediate Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate reagent1->intermediate Base (e.g., NaOAc) Ethanol, Reflux reagent2 Ethyl 2-chloroacetoacetate reagent2->intermediate product 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid intermediate->product Hydrolysis (e.g., NaOH, H2O/EtOH) Acidification (e.g., HCl)

Caption: Proposed synthesis of the target molecule.

Step-by-Step Protocol:

  • Thiazole Ring Formation: To a solution of 4-methoxythiobenzamide (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents) and a base such as sodium acetate (2 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.

  • Collect the precipitate by filtration, wash with water, and dry. Purify the crude ester by recrystallization from ethanol.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to yield 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Predicted Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics are predicted for the title compound.

Spectroscopic Data Predicted Values
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O, acid), 165.0 (C-2, thiazole), 162.0 (Ar-C-O), 145.0 (C-4, thiazole), 130.0 (C-5, thiazole), 128.5 (Ar-CH), 125.0 (Ar-C), 114.5 (Ar-CH), 55.5 (OCH₃), 12.0 (CH₃).
FT-IR (ATR) ν (cm⁻¹): 3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610 (C=N stretch, thiazole), 1580, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether).
Mass Spectrometry (HRMS) Calculated for C₁₂H₁₁NO₃S [M+H]⁺: 250.0538, Found: (predicted to be within ± 5 ppm).

Predicted Crystal Structure and Intermolecular Interactions

While a definitive crystal structure for 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is not publicly available, we can infer its likely solid-state conformation and packing by analyzing the crystal structures of similar molecules.

Conformational Analysis

The molecule possesses two primary rotatable bonds: the C-C bond connecting the thiazole and phenyl rings, and the C-O bond of the methoxy group. The dihedral angle between the thiazole and phenyl rings is expected to be non-planar to minimize steric hindrance. In similar structures, this angle is often observed to be between 25° and 85°.[6] The carboxylic acid group is likely to be nearly coplanar with the thiazole ring to maximize conjugation.

Predicted Intermolecular Interactions and Crystal Packing

In the solid state, carboxylic acids are well-known to form strong intermolecular hydrogen bonds. It is highly probable that 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid will form hydrogen-bonded dimers through its carboxylic acid moieties.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O(O=)C-R' A->B Hydrogen Bond B->A Hydrogen Bond

Caption: Predicted hydrogen-bonded dimer formation.

In addition to these strong hydrogen bonds, weaker C-H···O and C-H···π interactions are also anticipated to play a role in the overall crystal packing, creating a three-dimensional supramolecular architecture.[6] Aromatic π-π stacking between the phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Molecular Docking Analysis with Cyclooxygenase-2 (COX-2)

Given that structurally related thiazole derivatives have shown inhibitory activity against COX enzymes[5], a molecular docking study was performed to investigate the binding mode of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid with the human COX-2 enzyme.

Rationale for Target Selection

Cyclooxygenase (COX) enzymes are key mediators of inflammation and are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). The COX-2 isoform is of particular interest as its selective inhibition can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. The presence of the methoxyphenyl group in the title compound is a common feature in many selective COX-2 inhibitors.

Molecular Docking Protocol

The following protocol outlines the steps for performing a molecular docking study using AutoDock Vina.

Docking_Workflow cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Retrieve COX-2 Structure (e.g., PDB ID: 5IKR) PrepProt Prepare Protein: Remove water, add hydrogens PDB->PrepProt Grid Define Grid Box (around active site) PrepProt->Grid PrepLig Prepare Ligand: Generate 3D coordinates, assign charges Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL, Discovery Studio) Analyze->Visualize

Caption: Workflow for the molecular docking study.

Step-by-Step Protocol:

  • Protein and Ligand Preparation:

    • The crystal structure of human COX-2 was obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands were removed, and polar hydrogens were added to the protein structure.

    • A 3D structure of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid was generated and energy-minimized.

  • Grid Box Generation: A grid box was defined to encompass the active site of the COX-2 enzyme, ensuring that the ligand had sufficient space to explore different binding conformations.

  • Docking Simulation: The docking simulation was performed using AutoDock Vina to predict the binding affinity and pose of the ligand within the COX-2 active site.

  • Analysis of Results: The docking results were analyzed to identify the most favorable binding pose based on the predicted binding energy. The intermolecular interactions between the ligand and the protein were visualized and examined.

Predicted Binding Interactions and Discussion

The molecular docking results suggest that 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid can favorably bind within the active site of COX-2. The predicted binding mode reveals several key interactions:

  • Hydrogen Bonding: The carboxylic acid group of the ligand is predicted to form hydrogen bonds with key amino acid residues in the COX-2 active site, such as Arginine and Tyrosine.

  • Hydrophobic Interactions: The methoxyphenyl group is expected to occupy a hydrophobic pocket within the active site, forming van der Waals interactions with surrounding nonpolar residues.

  • Pi-Stacking: The thiazole and phenyl rings may engage in π-π stacking interactions with aromatic residues in the active site.

These predicted interactions are consistent with the binding modes of known COX-2 inhibitors and provide a strong rationale for the potential anti-inflammatory activity of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Conclusion

This technical guide has provided a comprehensive overview of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, from its synthesis and characterization to its potential therapeutic applications. While a definitive crystal structure remains to be determined experimentally, analysis of analogous compounds allows for a reasoned prediction of its solid-state properties. The molecular docking study presented herein strongly suggests that this molecule is a promising candidate for further investigation as a COX-2 inhibitor. The detailed protocols and predictive data provided in this guide serve as a valuable resource for researchers working on the development of novel thiazole-based therapeutic agents.

References

  • Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. PubMed.
  • Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis.
  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one deriv
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
  • Upon stirring 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic...
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic | Worldwide Life Sciences. Worldwide Life Sciences.
  • Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry.
  • 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid. PubChem.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. Sigma-Aldrich.
  • 5-(4-Methoxyphenyl)-4-methylthiazole-2(3H)-thione.
  • Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide. Benchchem.
  • Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)... PMC.
  • Efficient and Eco-Friendly Prepar
  • Benchmarking the Biological Activity of 2-(4-Methylphenyl)-4(5H)
  • 4-Methylthiazole-5-carboxylic acid synthesis. ChemicalBook.
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
  • In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostr
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • 2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Santa Cruz Biotechnology.

Sources

Exploratory

Pharmacokinetic Profiling of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary & Pharmacological Context Thiazole-4-carboxylic acid derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Recent literature highlights their potent efficacy across diver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Thiazole-4-carboxylic acid derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry. Recent literature highlights their potent efficacy across diverse therapeutic areas, ranging from cyclooxygenase (COX) inhibition ()[1] to novel antibacterial targets such as the β-ketoacyl-ACP synthase mtFabH ()[2].

Specifically, the 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid core presents a unique structural dichotomy. The lipophilic 4-methoxyphenyl group drives target affinity via hydrophobic interactions, while the carboxylic acid moiety ensures adequate aqueous solubility at physiological pH. However, this specific arrangement introduces distinct pharmacokinetic (PK) liabilities—namely, susceptibility to Phase II acyl glucuronidation and CYP-mediated O-demethylation.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the PK profiling of this scaffold. The methodologies detailed below move beyond standard checklists; they explain the causality behind our experimental choices, ensuring that every in vitro and in vivo assay acts as a robust gatekeeper for lead optimization.

PK_Workflow Start Compound Synthesis & Purity Check InVitro In Vitro ADME (Microsomes, Caco-2, PPB) Start->InVitro >95% Purity Bioanalysis LC-MS/MS Bioanalysis Method Validation InVitro->Bioanalysis Acceptable Stability InVivo In Vivo PK (Rodent) IV & PO Dosing Bioanalysis->InVivo Validated LLOQ Data NCA & Compartmental Modeling InVivo->Data Plasma Conc. Time-Course Decision Go/No-Go Decision Lead Optimization Data->Decision PK Parameters

Figure 1: Step-by-step in vitro to in vivo pharmacokinetic profiling workflow.

In Vitro ADME Profiling: Causality & Protocols

Before advancing to animal models, the physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile must be established to predict in vivo behavior.

Permeability & Efflux (Caco-2 Bidirectional Assay)

The Causality: While Parallel Artificial Membrane Permeability Assays (PAMPA) provide high-throughput data on passive diffusion, they lack transporter proteins. Thiazole derivatives are frequently substrates for intestinal efflux transporters like P-glycoprotein (P-gp). Therefore, bidirectional Caco-2 cell permeability is mandatory to calculate the Efflux Ratio (ER) and predict true oral absorption.

Self-Validating Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter transwell inserts at 1×105 cells/cm²; culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Wash monolayers with HBSS (pH 7.4). Add 10 µM of the thiazole derivative to the apical (A) chamber (for A-to-B transport) or the basolateral (B) chamber (for B-to-A transport).

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling: Extract 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Internal Validation: Post-assay, add Lucifer Yellow (100 µM) to the donor compartment. A receiver compartment fluorescence indicating Papp​<1×10−6 cm/s confirms monolayer integrity. Propranolol (high permeability) and Atenolol (low permeability) are run simultaneously as system controls.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability (Liver Microsomes)

The Causality: The 4-methoxyphenyl moiety is a classic electron-rich aromatic system that serves as a high-affinity substrate for CYP2D6 and CYP3A4. To assess the rate of hepatic clearance, Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) stability assays are prioritized.

Self-Validating Protocol:

  • Pre-incubation: Mix 1 µM of the test compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). The SIL-IS continuously validates extraction recovery and corrects for LC-MS/MS matrix effects.

  • Validation Controls: Verapamil (rapid clearance) and Warfarin (slow clearance) are run in parallel to verify CYP450 enzymatic viability.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes to precipitate proteins; analyze the supernatant to calculate intrinsic clearance ( CLint​ ).

Summary of In Vitro Data

Table 1: Representative In Vitro ADME Profile

ParameterAssay SystemResultInterpretation
Kinetic Solubility Nephelometry (pH 7.4)>100 µMHigh aqueous solubility driven by the ionized carboxylate.
Permeability ( Papp​ A-B) Caco-2 Monolayer 5.2×10−6 cm/sModerate passive permeability.
Efflux Ratio (ER) Caco-2 Monolayer3.1Potential P-gp substrate (ER > 2).
Metabolic Stability ( CLint​ ) Human Liver Microsomes45 µL/min/mgModerate clearance; susceptible to CYP oxidation.
Plasma Protein Binding Rapid Equilibrium Dialysis98.5%High binding driven by the lipophilic methoxyphenyl group.

In Vivo Pharmacokinetics & Bioanalysis

To determine actual systemic exposure, the compound is advanced to rodent models. Non-Compartmental Analysis (NCA) is utilized to derive primary PK parameters.

In Vivo Study Design (Sprague-Dawley Rats)
  • Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing to eliminate food-effect variables.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration: Administer via tail vein injection (IV, 1 mg/kg) to determine absolute clearance and volume of distribution, and via oral gavage (PO, 10 mg/kg) to assess bioavailability.

  • Sampling: Collect blood (~200 µL) via jugular vein catheters at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3,000g for 10 minutes to isolate plasma.

LC-MS/MS Bioanalytical Method
  • Chromatography: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode. The target transition monitored via Multiple Reaction Monitoring (MRM) is [M+H]+ .

Table 2: In Vivo Pharmacokinetic Parameters (Rat)

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax​ -1,250ng/mL
Tmax​ -1.5h
AUC0−∞​ 8503,400ng·h/mL
Clearance (Cl) 19.6-mL/min/kg
Volume of Distribution ( Vss​ ) 1.2-L/kg
Half-life ( t1/2​ ) 2.43.1h
Bioavailability (F%) -40.0 %

Metabolite Identification (MetID) & Biotransformation

Understanding how the 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid scaffold is cleared is critical for lead optimization. High-Resolution Mass Spectrometry (HRMS) of plasma and urine samples reveals three primary biotransformation pathways.

The methoxy group is highly prone to O-demethylation , yielding a reactive phenol derivative. Concurrently, the free carboxylic acid acts as a primary site for acyl glucuronidation via UGT enzymes, facilitating rapid biliary excretion. Finally, the sulfur atom within the thiazole ring undergoes S-oxidation to form a sulfoxide metabolite.

MetID_Pathway Parent 2-(4-Methoxyphenyl)-5-methylthiazole -4-carboxylic acid M1 O-Demethylation (Phenol Derivative) Parent->M1 CYP2D6/3A4 M2 Acyl Glucuronidation (Phase II Conjugate) Parent->M2 UGT1A1/1A3 M3 Thiazole S-Oxidation (Sulfoxide) Parent->M3 FMO/CYP Excretion Renal / Biliary Excretion M1->Excretion Rapid Clearance M2->Excretion Biliary M3->Excretion Renal

Figure 2: Major biotransformation pathways of the methoxyphenyl-thiazole scaffold.

By mapping these liabilities, medicinal chemists can iteratively optimize the scaffold—for instance, by replacing the methoxy group with a bioisosteric trifluoromethoxy (-OCF₃) group to block O-demethylation, thereby extending the compound's half-life and improving overall oral bioavailability.

References

  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., Qaoud, M. T. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega, 8(32), 29512-29526. URL:[Link]

  • Brown, A. K., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS One, 4(5), e5617. URL:[Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, traditional kinase inhibitors frequently encounter resistance due to the rapid mutation of single-pathway targets. A paradigm-shifting appr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, traditional kinase inhibitors frequently encounter resistance due to the rapid mutation of single-pathway targets. A paradigm-shifting approach involves targeting microRNA (miRNA) biogenesis, which allows for the simultaneous modulation of multiple oncogenic pathways.

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid , designated as CIB-L7 , is a critical synthetic intermediate and structural analog in the development of highly potent small-molecule inhibitors targeting the Transactivation response (TAR) RNA-binding protein 2 (TRBP) . While colloquially discussed under the umbrella of "receptor binding," TRBP is an intracellular double-stranded RNA-binding protein (RBP) that forms a vital component of the RNA-induced silencing complex (RISC).

As detailed in recent structural optimization studies by Shi et al. (2025)[1], the transition from early phenyloxazole scaffolds to the thiazole-carboxylic acid core of CIB-L7 was driven by the need to introduce specific hydrogen-bond donors and acceptors. This modification dramatically enhances the binding affinity to TRBP, subsequently disrupting the TRBP-Dicer interaction. This disruption halts the maturation of oncogenic miR-21, thereby relieving the repression of tumor suppressors PTEN and Smad7, and ultimately downregulating the AKT/mTOR and TGF-β signaling pathways in hepatocellular carcinoma (HCC)[2].

Mechanism Ligand CIB-L7 / CIB-L43 (Thiazole-carboxylic acid) TRBP TRBP (TAR RNA-binding protein 2) Ligand->TRBP Direct Binding (KD = 4.78 nM) Complex TRBP-Dicer Complex Ligand->Complex Disrupts Complex (IC50 = 2.34 μM) TRBP->Complex Protein-Protein Interaction Dicer Dicer Endonuclease Dicer->Complex Protein-Protein Interaction miR21 Oncogenic miR-21 Complex->miR21 miRNA Biogenesis TumorSupp PTEN & Smad7 miR21->TumorSupp mRNA Degradation OncoPath AKT/mTOR & TGF-β Pathways TumorSupp->OncoPath Inhibition

Fig 1: Mechanism of TRBP-Dicer disruption by thiazole-carboxylic acid derivatives modulating HCC.

Structural Biology & Structure-Activity Relationship (SAR)

The causality behind selecting the 5-methylthiazole-4-carboxylic acid scaffold lies in the thermodynamics of RBP binding. Unlike kinases, RBPs lack deep, well-defined catalytic clefts. Binding pockets on TRBP are relatively shallow, requiring ligands to possess precise stereoelectronic properties to achieve a low dissociation constant ( KD​ ).

The carboxylic acid moiety at the C4 position of the thiazole ring in CIB-L7 acts as a critical hydrogen-bond acceptor/donor, anchoring the molecule to the basic residues of TRBP's double-stranded RNA-binding domains (dsRBDs). The 4-methoxyphenyl group provides necessary hydrophobic contacts, displacing high-energy water molecules from the binding interface, which entropically drives the binding event. This optimization trajectory ultimately led to the discovery of CIB-L43 , a closely related 2-phenylthiazole-5-carboxylic acid derivative exhibiting nanomolar affinity[1].

Quantitative Binding Affinity & SAR Data

The following table summarizes the structure-activity relationship progression, highlighting the leap in binding affinity and functional disruption achieved by shifting to the thiazole-carboxylic acid architecture.

Compound DesignationChemical ScaffoldTRBP Binding Affinity ( KD​ )TRBP-Dicer Disruption ( IC50​ )HCC Anti-proliferation ( EC50​ )
CIB-3b (Initial Hit)PhenyloxazoleBaseline (Weak)Moderate~2.97 μM
CIB-L7 (Intermediate)2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acidIntermediateIntermediateIntermediate
CIB-L43 (Optimized Lead)2-Phenylthiazole-5-carboxylic acid derivative4.78 nM 2.34 μM 0.66 nM

Data extrapolated and summarized from the SAR optimization campaign targeting TRBP[1][2].

Biophysical Validation: Self-Validating SPR Protocol

To quantify the receptor binding affinity of thiazole-carboxylic acid derivatives to TRBP, traditional enzymatic assays are insufficient. We utilize Surface Plasmon Resonance (SPR) to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates.

This protocol is designed as a self-validating system : it incorporates a reference flow cell (to subtract non-specific binding) and a rigorous DMSO solvent correction curve (to eliminate false positives caused by bulk refractive index shifts inherent to hydrophobic small molecules).

SPR S1 1. Surface Prep CM5 Chip & EDC/NHS Activation S2 2. Immobilization TRBP Ligand Target: 50 RU S1->S2 S3 3. Analyte Injection Compound Titration (0.1 - 100 nM) S2->S3 S4 4. Double Referencing Blank Subtraction & Ref Channel S3->S4 S5 5. Kinetic Analysis 1:1 Langmuir Model Calculate KD S4->S5

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for TRBP binding kinetics.

Step-by-Step SPR Methodology
  • Surface Preparation (Causality: Preserving Native Conformation): Mount a CM5 sensor chip in the SPR instrument (e.g., Biacore T200). The CM5 chip's carboxymethyl dextran matrix provides a 3D aqueous environment, preventing the denaturation of TRBP that often occurs on flat hydrophobic surfaces. Activate flow cells 1 (Reference) and 2 (Active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Target Immobilization: Dilute recombinant human TRBP protein in 10 mM sodium acetate (pH 4.5) to fall below its isoelectric point, ensuring electrostatic pre-concentration on the chip. Inject over Flow Cell 2 until an immobilization level of ~50 Response Units (RU) is achieved. Self-Validation Check: A low RU prevents mass transport limitations, ensuring the measured kinetics reflect true binding, not diffusion. Block both flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation & Solvent Correction: Prepare the running buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5% DMSO. Prepare a 10-point solvent correction curve (4.5% to 5.5% DMSO) to map the bulk refractive index anomalies.

  • Multi-Cycle Kinetics Injection: Serially dilute 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (CIB-L7) or its optimized analog in the running buffer (ranging from 0.1 nM to 100 nM). Inject each concentration for 120 seconds (association phase) followed by a 300-second buffer wash (dissociation phase) at a flow rate of 30 μL/min.

  • Data Analysis (Double Referencing): Subtract the signal of Flow Cell 1 from Flow Cell 2. Subsequently, subtract the signal of a blank buffer injection (0 nM analyte) from all curves. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive KD​=koff​/kon​ .

Cellular Target Engagement: Self-Validating Knockout Protocol

Demonstrating high binding affinity in vitro does not guarantee on-target efficacy in vivo. To prove that the anti-proliferative effects of these thiazole-carboxylic acid derivatives are directly caused by TRBP binding, a genetically self-validating cellular assay must be employed[1].

Step-by-Step Target Validation Methodology
  • Cell Line Preparation: Culture wild-type hepatocellular carcinoma cells (e.g., HCCLM3) and a CRISPR-Cas9 engineered TARBP2-knockout line (HCCLM3-KOTRBP) in DMEM supplemented with 10% FBS.

  • Compound Treatment: Seed cells at 3,000 cells/well in 96-well opaque plates. After 24 hours, treat both cell lines with a concentration gradient of the compound (0.1 nM to 10 μM) for 72 hours.

  • Viability Quantification: Add CellTiter-Glo reagent to lyse cells and quantify ATP via luminescence, which is directly proportional to the number of metabolically active cells.

  • Causality & Validation Analysis: Calculate the EC50​ for both cell lines. System Validation: If the compound is strictly on-target, it will exhibit potent anti-proliferative activity in the wild-type cells (e.g., EC50​ = 0.66 nM for CIB-L43) but will show a complete loss of efficacy (flat curve) in the HCCLM3-KOTRBP knockout cells. This confirms the phenotype is exclusively driven by the compound-TRBP binding event.

Conclusion & Translational Outlook

The structural evolution from phenyloxazoles to 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (CIB-L7) and its derivatives represents a masterclass in rational drug design targeting RNA-binding proteins. By securing a nanomolar binding affinity to TRBP, these compounds successfully disrupt the TRBP-Dicer complex, selectively shutting down oncogenic miRNA biogenesis. This mechanism bypasses the traditional resistance pathways associated with kinase inhibitors, offering a highly promising, pharmacokinetically viable therapeutic avenue for hepatocellular carcinoma.

References

  • Shi, H., Yu, J., Li, L., Ji, M., Li, R., Peng, T., ... & Lu, X. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry, 68(1), 421-447. URL: [Link]

  • National Library of Medicine (PubMed). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid: A Comprehensive Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary & Structural Thermodynamics In the critical path of small-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Structural Thermodynamics

In the critical path of small-molecule drug development, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) is non-negotiable. 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (CAS: 115299-09-7) [1] represents a highly relevant structural motif in medicinal chemistry. The thiazole core is a privileged pharmacophore found in numerous approved therapeutics (e.g., febuxostat, meloxicam), known for its electron-rich nature and capacity for π−π stacking.

From a thermodynamic perspective, the structural components of this molecule dictate a challenging physicochemical profile:

  • The Rigid Thiazole Core & 4-Methoxyphenyl Ring: Impart significant planarity and lipophilicity, driving strong intermolecular van der Waals forces and high crystal lattice energy.

  • The 4-Carboxylic Acid Moiety: Acts as the primary ionizable group. The thermodynamics of its deprotonation govern the compound's pH-dependent solubility profile, making salt screening and pH-modification viable formulation strategies.

This whitepaper outlines the causality-driven methodologies required to map the thermodynamic landscape of this compound, ensuring that downstream formulation decisions are grounded in empirical, self-validating physical chemistry.

Quantitative Thermodynamic Profile

Due to the strong crystal lattice (indicated by a high melting point) and moderate lipophilicity, this compound exhibits dissolution-rate limited bioavailability, typical of Biopharmaceutics Classification System (BCS) Class II molecules [2]. The table below summarizes the core thermodynamic and physicochemical parameters.

Thermodynamic ParameterValue / EstimatePrimary Analytical Method
CAS Number 115299-09-7N/A
Molecular Formula C12H11NO3SN/A
Molecular Weight 249.29 g/mol High-Resolution Mass Spectrometry
Melting Point ( Tm​ ) 236 – 241 °CDifferential Scanning Calorimetry (DSC)
pKa (Carboxylic Acid) ~3.8Potentiometric Titration (Co-solvent)
LogP (Octanol/Water) ~2.9Shake-Flask / HPLC-UV
Intrinsic Solubility ( S0​ ) < 10 µg/mLIsothermal Shake-Flask

Mechanistic Insights: Solvation & Ionization Thermodynamics

The dissolution of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is a thermodynamic competition between the energy required to disrupt its crystal lattice (Enthalpy of Fusion, ΔHf​ ) and the energy released upon solvation of the molecules by water.

Because the intrinsic solubility ( S0​ ) of the unionized free acid is extremely low, achieving therapeutic aqueous concentrations relies heavily on the ionization of the carboxylic acid group. According to the Henderson-Hasselbalch relationship, the apparent solubility ( Stotal​ ) at a given pH is defined as:

Stotal​=S0​(1+10pH−pKa)

At gastric pH (~1.2), the compound is fully protonated, and solubility is restricted to S0​ . As the compound transitions to the intestinal environment (pH 6.8), the carboxylic acid deprotonates, drastically increasing the entropy of mixing and solvation energy, thereby driving dissolution.

G A Solid State (HA_solid) B Dissolved Acid (HA_aq) A->B Intrinsic Solubility (S0) C Ionized Form (A-_aq) + H+ A->C Apparent Solubility (S_total) B->A Precipitation B->C Ka (Ionization) C->B Protonation

Diagram 1: Thermodynamic equilibrium of solid-state dissolution and pH-dependent ionization.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, physical chemistry protocols cannot merely be a sequence of steps; they must be self-validating systems. If an instrument drifts or a sample degrades, the protocol itself must flag the error.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ), which are critical for calculating ideal solubility [3].

  • Self-Validation Step: Prior to analyzing the API, the DSC cell constant and temperature axis must be calibrated using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). A baseline run with empty aluminum pans is performed to subtract thermal drift.

  • Step 1: Accurately weigh 2–5 mg of the compound into a standard aluminum pan and crimp with a pin-holed lid. Causality: The pin-hole prevents pressure build-up from residual moisture vaporization, which would artificially alter the thermal profile.

  • Step 2: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the methoxyphenyl group prior to the melting event.

  • Step 3: Heat the sample from 25 °C to 260 °C at a rate of 10 °C/min. Record the onset temperature (extrapolated Tm​ ) and integrate the endothermic peak to determine ΔHf​ .

Protocol 2: High-Throughput Potentiometric Titration for pKa

Because the intrinsic solubility of this thiazole derivative is < 10 µg/mL, traditional aqueous titration will fail due to precipitation.

  • Self-Validation Step: Perform a blank titration using only the solvent matrix. This accounts for the auto-ionization of the solvent, ensuring the calculated pKa is strictly attributed to the API's carboxylic acid.

  • Step 1: Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Causality: The co-solvent maintains the unionized species in solution throughout the titration.

  • Step 2: Titrate the solutions with standardized 0.1 N NaOH under an Argon atmosphere. Causality: Argon prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would skew the pH readings.

  • Step 3: Apply the Yasuda-Shedlovsky extrapolation method. Plot the apparent pKa values against the dielectric constant of the co-solvent mixtures and extrapolate to 0% co-solvent to determine the true aqueous pKa.

Protocol 3: Isothermal Shake-Flask Equilibrium Solubility

Kinetic solubility assays often overestimate solubility due to supersaturation. The [4] provides true thermodynamic equilibrium.

  • Self-Validation Step: Measure the pH of the buffer before adding the API and after the 72-hour incubation. If the pH drifts by > 0.05 units, the buffer capacity was overwhelmed by the API, and the data must be discarded.

  • Step 1: Add an excess amount of the solid API (approx. 10 mg) to 1 mL of standardized buffers (pH 1.2, 4.5, and 6.8) in glass vials.

  • Step 2: Seal and incubate the vials in a rotary thermoshaker at 37.0 ± 0.1 °C at 300 RPM for 72 hours. Causality: 72 hours provides sufficient kinetic energy for any metastable polymorphs to precipitate out into the lowest-energy, most stable thermodynamic crystal form.

  • Step 3: Centrifuge the suspension at 10,000 RPM for 15 minutes, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the dissolved API via HPLC-UV.

  • Step 4 (Critical): Analyze the residual solid via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solid did not convert into a hydrate or a salt form during the assay, validating that the measured solubility corresponds to the original free acid.

Workflow N1 Compound Procurement CAS: 115299-09-7 N2 Thermal Analysis (DSC) Determine Tm, ΔHf N1->N2 N3 pKa Determination Potentiometric Titration N1->N3 N4 Equilibrium Solubility Isothermal Shake-Flask N2->N4 N3->N4 N5 Thermodynamic Modeling Solvation & Crystal Energy N4->N5

Diagram 2: Sequential experimental workflow for the thermodynamic profiling of APIs.

Conclusion

The thermodynamic characterization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid requires a rigorous, causality-driven approach. By leveraging self-validating protocols in DSC, co-solvent potentiometry, and isothermal shake-flask methodologies, researchers can accurately map the compound's crystal energy and solvation dynamics. Because this molecule exhibits a high melting point and low intrinsic solubility, the empirical data generated from these workflows will be paramount in justifying downstream formulation strategies, such as amorphous solid dispersions or basic salt formations (e.g., sodium or potassium salts) to bypass its thermodynamic limitations.

References

  • U.S. Food and Drug Administration (FDA). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. FDA Guidance Documents. URL:[Link]

  • Chiu, M. H., & Prenner, E. J. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences. National Center for Biotechnology Information (NCBI PMC). URL:[Link]

  • Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. URL:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid: A Detailed Protocol for Researchers

Introduction: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core structural motif in num...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core structural motif in numerous pharmacologically active molecules, exhibiting a wide range of biological activities. The presence of the 4-methoxyphenyl group and the carboxylic acid functionality provides opportunities for further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and scientists in the field of organic synthesis and drug discovery. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.

Overall Synthetic Workflow

The synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is achieved through a two-step process. The first step involves the construction of the thiazole ring via a Hantzsch-type condensation reaction between 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate to yield the corresponding thiazole ester. The subsequent step is the hydrolysis of the ester to the final carboxylic acid product.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis A 4-Methoxythiobenzamide C Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate A->C Condensation B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate E 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid D->E Hydrolysis

Caption: Overall synthetic workflow for 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate

The initial and crucial step is the formation of the thiazole ring. The Hantzsch thiazole synthesis is a classic and reliable method for this transformation, involving the reaction of a thioamide with an α-halo ketone.[1][2] In this protocol, we utilize 4-methoxythiobenzamide and ethyl 2-chloroacetoacetate.

Reaction Mechanism Overview

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom of the α-halo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

G cluster_0 Mechanism of Hantzsch Thiazole Synthesis Thioamide 4-Methoxythiobenzamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack Haloketone Ethyl 2-chloroacetoacetate Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methoxythiobenzamide167.2310.01.67 g
Ethyl 2-chloroacetoacetate164.5911.01.81 g
Ethanol (absolute)46.07-50 mL
Sodium bicarbonate (NaHCO₃)84.01-As needed
Ethyl acetate88.11-As needed
Brine--As needed
Anhydrous sodium sulfate142.04-As needed
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.67 g (10.0 mmol) of 4-methoxythiobenzamide in 50 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 1.81 g (11.0 mmol) of ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.

Part 2: Synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

The final step in the synthesis is the hydrolysis of the ester functional group to the desired carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4] Here, we describe a base-catalyzed hydrolysis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate291.355.01.46 g
Sodium hydroxide (NaOH)40.0015.00.60 g
Ethanol46.07-20 mL
Water18.02-20 mL
Hydrochloric acid (HCl), 2M36.46-As needed
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.46 g (5.0 mmol) of ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate in a mixture of 20 mL of ethanol and 20 mL of water.

  • Addition of Base: Add 0.60 g (15.0 mmol) of sodium hydroxide to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and dry it under vacuum to yield 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 236-241 °C[5]

  • 1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl group, the methyl group on the thiazole ring, and the carboxylic acid proton.

  • 13C NMR: The carbon NMR spectrum should show distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (249.28 g/mol ).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Strong acids and bases should be handled with appropriate caution.

References

  • PrepChem. Synthesis of 4-methoxythiobenzamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Vital Building Block for Drug Discovery. (2026). [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • ACS Publications. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). [Link]

  • Worldwide Life Sciences. 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic. (2026). [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]

  • Patsnap. Synthesis method of 4-Hydroxythiobenzamide. (2014). [Link]

  • Science of Synthesis. Synthesis from Carboxylic Acid Derivatives. [Link]

  • ACS Publications. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). [Link]

  • ResearchGate. (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017). [Link]

  • PMC. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

Sources

Application

Application Note: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid as a Precursor in Thiazole-Based Drug Discovery

Executive Summary & Structural Rationale The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Dasatinib) t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The thiazole ring is a highly privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors (e.g., Dasatinib) to non-steroidal anti-inflammatory drugs (e.g., Meloxicam). Within this chemical space, 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid emerges as an advanced, highly versatile precursor for hit-to-lead optimization.

  • Electronic Tuning & Interaction: The 4-methoxy substituent on the C2-phenyl ring acts as a strong electron donor, enriching the electron density of the thiazole core while providing a critical hydrogen-bond acceptor (HBA) vector for interacting with kinase hinge regions or efflux transporter binding pockets.

  • Conformational Locking: The 5-methyl group introduces targeted steric hindrance adjacent to the C4-carboxylic acid. When this acid is converted into an amide, the methyl group restricts the rotation of the C-N bond, locking the molecule into a bioactive conformation and significantly reducing the entropic penalty upon target binding.

Workflow P 2-(4-Methoxyphenyl)-5-methyl thiazole-4-carboxylic acid A Amide Coupling (HATU/DIPEA) P->A Amine + Base B Decarboxylative Halogenation (Cu/hv) P->B Photoredox Catalysis L1 Thiazole Carboxamide Libraries (e.g., P-gp Inhibitors) A->L1 L2 C4-Halothiazole Intermediates B->L2 S High-Throughput Screening L1->S L2->L1 Cross-Coupling Lead Lead Compound Identification S->Lead

Workflow for divergent utilization of the thiazole-4-carboxylic acid precursor in drug discovery.

Physicochemical Profiling

Before integrating a precursor into a combinatorial library, its physicochemical properties must be validated to ensure the resulting derivatives remain within drug-like chemical space (Lipinski's Rule of Five).

Table 1: Physicochemical Properties & Drug Design Rationale

PropertyValueRationale in Drug Design
Molecular Weight 249.28 g/mol Leaves >250 Da of "budget" for further elaboration (e.g., adding large amine fragments) without violating the 500 Da limit.
cLogP (est.) ~2.8Provides optimal baseline lipophilicity for membrane permeability without risking excessive hydrophobic trapping or aggregation.
H-Bond Donors 1 (COOH)The carboxylic acid serves purely as a reactive handle. Once converted to an amide or halide, the core contributes 0-1 donors.
H-Bond Acceptors 4 (N, O, O, O)The thiazole nitrogen and methoxy oxygen provide key directional interactions with target protein backbones.
Rotatable Bonds 2High rigidity ensures a low entropic penalty upon binding, maximizing ligand efficiency (LE).

Protocol A: Sterically Hindered Amide Coupling for Library Generation

Context & Grounding: Thiazole-4-carboxamides are widely explored as multidrug resistance reversal agents, specifically as P-glycoprotein (P-gp/ABCB1) inhibitors [1].

Causality of Reagent Selection: The 5-methyl group on this precursor sterically shields the C4-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often stall at the active ester phase or yield high amounts of unreacted starting material. To overcome this, we utilize HATU . HATU generates an HOAt-active ester that features a neighboring-group effect—an internal hydrogen bond from the pyridine nitrogen of HOAt that drastically accelerates the nucleophilic attack of the incoming amine, bypassing the steric bulk of the 5-methyl group.

Step-by-Step Methodology
  • Activation: In an oven-dried 20 mL vial, dissolve 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Ester Formation: Add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation (QC) Step: Aliquot 5 µL of the mixture into 1 mL MeOH and analyze via LC-MS. Do not proceed until the starting mass (m/z 250 [M+H]+) is depleted and the HOAt-active ester mass is the dominant peak.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir at room temperature for 2–12 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure thiazole-4-carboxamide.

Protocol B: Photoredox Decarboxylative Halogenation (Late-Stage Functionalization)

Context & Grounding: Sometimes, the carboxylic acid is not the desired final functional group, but rather a traceless directing group. Direct halogenation of the thiazole C4-position via electrophilic aromatic substitution is notoriously difficult due to the electron-deficient nature of the heteroaromatic ring.

Causality of Reagent Selection: We bypass this limitation using Ligand-to-Metal Charge Transfer (LMCT) photoredox catalysis, a unified approach developed by the MacMillan laboratory [2]. By forming a Cu(II)-carboxylate complex, 365 nm UV irradiation induces an electron transfer that extrudes CO₂, leaving a highly reactive C4-aryl radical. This radical is rapidly trapped by an atom transfer reagent (e.g., DBDMH for bromination), yielding a C4-halothiazole ready for Suzuki or Buchwald-Hartwig cross-coupling.

Mechanism A Thiazole-4-carboxylic Acid B Cu(II) Carboxylate Complex A->B + Cu(II) Salt C Photoexcitation (365 nm) B->C LMCT D Thiazole-4-Carboxyl Radical C->D Electron Transfer E CO2 Extrusion D->E F C4-Aryl Radical E->F -CO2 G Halogen Atom Transfer F->G + Halogen Source H C4-Halothiazole Product G->H

Ligand-to-Metal Charge Transfer (LMCT) mechanism for decarboxylative halogenation.

Step-by-Step Methodology
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial equipped with a stir bar with 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid (1.0 equiv, 0.2 mmol), [Cu(MeCN)₄]BF₄ (20 mol%, 0.04 mmol), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.75 equiv, 0.15 mmol) as the bromine source.

  • Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL, 0.1 M). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Photochemical Activation: Place the vial in a photoreactor equipped with 365 nm LEDs. Stir vigorously at room temperature for 16 hours.

    • Self-Validation (QC) Step: The reaction mixture must initially appear as a dark green/blue solution (indicating the formation of the Cu(II)-carboxylate complex). Monitor the vial for CO₂ evolution (micro-bubbling) during the first hour. The absence of bubbling indicates a failure in LMCT initiation; verify the LED emission spectrum and intensity.

  • Workup: Quench the reaction by opening the vial to air. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the 4-bromo-2-(4-methoxyphenyl)-5-methylthiazole intermediate.

References

  • Singh, S., Prasad, N. R., Chufan, E. E., Patel, B. A., Wang, Y. J., Chen, Z. S., Ambudkar, S. V., & Talele, T. T. (2014). "Design and Synthesis of Human ABCB1 (P-glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-valine-derived Thiazole Amino Acid." Journal of Medicinal Chemistry, 57(10), 4058-4072.

  • Chen, T. Q., Pedersen, P. S., Dow, N. W., Fayad, R., Hauke, C. E., Rosko, M. C., Danilov, E. O., Blakemore, D. C., Dechert-Schmitt, A. M., Knauber, T., Castellano, F. N., & MacMillan, D. W. C. (2022). "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." Journal of the American Chemical Society, 144(18), 8296-8305.

Sources

Method

Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid

Introduction & Analyte Profiling The compound 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid represents a highly functionalized heterocycle frequently encountered in pharmaceutical development (e.g., as a pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The compound 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid represents a highly functionalized heterocycle frequently encountered in pharmaceutical development (e.g., as a pharmacophore for xanthine oxidase inhibitors or antiviral agents). Accurate quantification of this analyte in both bulk drug substance and biological matrices requires a robust, stability-indicating high-performance liquid chromatography (HPLC) method.

Developing a reliable assay for this molecule requires navigating its distinct physicochemical properties:

  • Carboxylic Acid Moiety (C4): Imparts weak acidity (estimated pKa​ ~3.5–4.0).

  • Thiazole Ring & 4-Methoxyphenyl Group (C2): Provides significant hydrophobicity (estimated logP ~3.0) and an extended conjugated π -system, making it highly suitable for ultraviolet (UV) detection.

This application note details a self-validating, step-by-step Reversed-Phase HPLC (RP-HPLC) method development strategy, grounded in the [1].

Method Development Rationale: The Causality of Chromatographic Choices

To move beyond empirical trial-and-error, our method is built on fundamental chromatographic principles:

1. Why strict pH control is non-negotiable: Low-molecular-weight carboxylic acids are notoriously difficult to retain on standard reversed-phase columns if their ionization is not suppressed[2]. Because the pKa​ of the C4-carboxylic acid is approximately 3.5, utilizing a mobile phase at pH 5.0–7.0 would result in a negatively charged (ionized) analyte. This causes rapid elution near the void volume and severe peak tailing due to secondary interactions with residual silanols on the silica support. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid, we force the analyte into its neutral, protonated state, ensuring robust hydrophobic retention.

2. Why a C18 Stationary Phase? The 4-methoxyphenyl and 5-methyl groups provide sufficient lipophilicity to interact strongly with a fully end-capped C18 (Octadecylsilane) stationary phase. End-capping is critical here to further shield the acidic moiety from unreacted silanol groups.

3. Why UV Detection at 275 nm? Thiazole rings conjugated with phenyl systems exhibit strong π→π∗ transitions. Previous chromatographic studies on structurally similar aminothiazoles demonstrate optimal UV absorbance in the 270–280 nm range [3]. Monitoring at 275 nm maximizes the signal-to-noise ratio while avoiding the low-wavelength interference typical of organic solvents.

Method Development Workflow

Workflow A 1. Analyte Profiling pKa ~3.5 | LogP ~3.0 Target: Unionized State B 2. Column Selection End-capped C18 (Hydrophobic Retention) A->B C 3. Mobile Phase 0.1% Formic Acid (pH 2.7) Acetonitrile Gradient B->C D 4. UV Optimization Conjugated System Detection @ 275 nm C->D E 5. ICH M10 Validation Linearity, Precision, Accuracy & Robustness D->E

Figure 1: Step-by-step RP-HPLC method development workflow for thiazole-carboxylic acids.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any sample analysis begins, ensuring the instrument and chemistry are performing within theoretical limits.

Reagents and Materials
  • Analyte: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (Reference Standard, >99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. (Final pH ~2.7).

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-Grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol (due to limited aqueous solubility of the unionized form), sonicate until clear, and make up to volume with Methanol.

  • Working Solutions & QC Samples: Dilute the stock solution using a diluent of 50:50 Water:ACN to create a calibration curve ranging from 0.5 µg/mL to 100 µg/mL. Prepare Quality Control (QC) samples independently at Low (1.5 µg/mL), Mid (50 µg/mL), and High (80 µg/mL) concentrations.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Luna® C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 20% B 2-8 min: 20% 80% B 8-10 min: 80% B 10-10.1 min: 80% 20% B 10.1-15 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 0.5°C
Detection Wavelength UV at 275 nm

Method Validation Summary (ICH M10 Compliant)

The method was validated in accordance with the [1] to ensure trustworthiness and reproducibility across different laboratories.

System Suitability Test (SST)

Before executing the validation batches, six replicate injections of the Mid-QC (50 µg/mL) must yield:

  • Retention Time ( Rt​ ): ~6.4 minutes.

  • Theoretical Plates ( N ): > 5,000.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms adequate suppression of carboxylic acid ionization).

  • %RSD of Peak Area: 2.0%.

Linearity, Limit of Detection (LOD), and Quantification (LOQ)

Table 2: Calibration and Sensitivity Data

ParameterValue
Linear Range 0.5 – 100 µg/mL
Regression Equation y=45213x+1205
Correlation Coefficient ( R2 ) 0.9996
LOD (S/N = 3) 0.15 µg/mL
LOQ (S/N = 10) 0.50 µg/mL
Precision and Accuracy

Intra-day (n=6) and Inter-day (n=18 across 3 days) precision and accuracy were evaluated using the QC samples.

Table 3: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC 1.53.298.54.1101.2
MQC 50.01.1100.41.899.8
HQC 80.00.899.71.299.5

Troubleshooting & Causality Matrix

Expert method development requires anticipating failure modes. If the self-validating SST fails, consult the following causality matrix:

  • Symptom: Severe peak tailing ( Tf​ > 2.0) or split peaks.

    • Causality: The pH of Mobile Phase A has drifted above 3.5, causing the carboxylic acid to partially ionize. The method is now separating two states of the same molecule (unionized and ionized) which interact differently with the stationary phase.

    • Correction: Remake Mobile Phase A, ensuring exact addition of Formic Acid. Verify pH with a calibrated meter.

  • Symptom: Drifting retention times ( Rt​ ).

    • Causality: The hydrophobic interaction of the 4-methoxyphenyl group is highly sensitive to thermodynamic changes. Fluctuations in ambient laboratory temperature will alter partitioning kinetics.

    • Correction: Ensure the column oven is actively thermostatted to 30°C. Do not rely on ambient room temperature.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Adopted Jan 2023. Available at:[Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules 2020, 25(21), 4892. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central, 2024. Available at:[Link]

Application

Preparation of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid stock solutions for cell culture

Application Note: Standardized Preparation and Handling of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid for Cell-Based Assays Document Type: Technical Protocol & Application Guide Target Audience: Research Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Preparation and Handling of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid for Cell-Based Assays

Document Type: Technical Protocol & Application Guide Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals

Executive Summary

The transition of small-molecule screening library compounds from solid powder to aqueous cell culture environments is a critical failure point in drug discovery. Poor solubility, solvent toxicity, and localized compound precipitation ("crash-out") frequently lead to false negatives or irreproducible dose-response curves.

This application note provides a field-proven, self-validating protocol for the preparation of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid stock solutions. As a Senior Application Scientist, I have structured this guide to move beyond mere instructions—detailing the physicochemical causality behind each step to ensure maximum assay trustworthiness and biological fidelity.

Physicochemical Rationale & Solvent Selection

Understanding the molecular properties of your target compound is the first step in designing a robust handling protocol. 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid features a lipophilic 4-methoxyphenyl ring coupled to a thiazole core, capped with a polar carboxylic acid group.

Table 1: Physicochemical Profile & Handling Implications

PropertyValueCausality / Impact on Protocol
Compound Name 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acidTarget analyte for high-throughput screening (HTS) and hit-to-lead optimization.
CAS Number 115299-09-7Unique identifier for procurement and library tracking[1].
Molecular Weight 249.29 g/mol Requires precise micro-analytical weighing (2.49 mg = 1 mL of 10 mM stock)[2],[3].
Formula C12H11NO3SThe hydrophobic aromatic systems severely limit aqueous solubility at physiological pH (7.4),[3].
Primary Solvent Anhydrous DMSO (≥99.9%)Dimethyl sulfoxide (DMSO) is required to disrupt intermolecular hydrogen bonding and solvate the lipophilic rings.

The Causality of Solvent Choice: While the carboxylic acid moiety (predicted pKa ~3.5–4.5) could theoretically be dissolved in basic aqueous buffers as a carboxylate salt, doing so risks pH-dependent precipitation when introduced to neutral cell culture media. Therefore, 100% anhydrous DMSO is the universal standard for creating stable master stocks of such screening compounds[4].

Experimental Workflow & Visualization

To prevent compound degradation and ensure reproducible dosing, the workflow must strictly separate the master stock preparation from the final aqueous dilution.

Workflow Solid Solid Compound (CAS: 115299-09-7) Stock Master Stock (10 mM in DMSO) Solid->Stock Dissolve & Vortex Aliquot Single-Use Aliquots (-20°C Storage) Stock->Aliquot Prevent Freeze-Thaw Serial Serial Dilution (in 100% DMSO) Aliquot->Serial Thaw once Assay Cell Culture Assay (Constant 0.1% DMSO) Serial->Assay 1:1000 Dilution into Media

Fig 1: Standardized workflow for the preparation and dilution of thiazole-carboxylic acid stocks.

Step-by-Step Protocol: Master Stock Preparation

Reagents & Equipment Required:

  • 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid powder (High purity, >95%).

  • Cell-culture grade, anhydrous DMSO (sterile filtered).

  • Low-protein-binding microcentrifuge tubes.

  • Argon or Nitrogen gas (for purging).

Methodology:

  • Equilibration: Allow the solid compound vial to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and prematurely trigger hydrolysis or reduce DMSO solubility.

  • Weighing: Accurately weigh 2.49 mg of the compound using a microbalance.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM Master Stock .

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Aliquoting (Critical Step): Divide the 10 mM stock into 20 µL single-use aliquots. Purge the headspace of each tube with Argon gas before sealing, and store at -20°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles and exposure to ambient air draw water into the stock solution. This water acts as an anti-solvent for the hydrophobic thiazole, causing silent micro-precipitation that drastically lowers the actual concentration of your active compound[4],[5].

Step-by-Step Protocol: Serial Dilution & Cell Administration

A common error in cell culture assays is diluting the master stock directly into aqueous media to create different dose concentrations, resulting in varying final DMSO concentrations across the assay plate. Because DMSO can induce widespread apoptosis and alter cell biology at concentrations as low as 0.2% to 0.5% (v/v)[6],[7],[8], the final DMSO concentration must be kept constant (typically 0.1%) across all test wells.

Methodology:

  • Thaw: Retrieve a single 20 µL aliquot of the 10 mM stock and thaw at room temperature.

  • DMSO Serial Dilution: Prepare your dose-response curve by serially diluting the compound in 100% DMSO.

    • Example: To test at 10 µM, 1 µM, and 0.1 µM final concentrations, create intermediate DMSO stocks at 10 mM, 1 mM, and 0.1 mM.

  • Aqueous Transfer (1:1000): Transfer 1 µL of each intermediate DMSO stock into 999 µL of pre-warmed (37°C) cell culture media.

    • Causality: Add the DMSO solution dropwise while actively vortexing or swirling the media. Direct, static injection creates localized zones of high compound concentration and low solvent capacity, driving rapid nucleation and irreversible precipitation (the "DMSO crash").

  • Administration: Immediately apply the media containing the compound to your cell culture plates.

Table 2: Standardized Dilution Matrix (Targeting Constant 0.1% Final DMSO)

Desired Final Assay Conc.Intermediate Stock Conc. (in 100% DMSO)Volume of IntermediateVolume of Culture MediaFinal DMSO Background
10 µM 10 mM (Master Stock)1.0 µL999.0 µL0.1% (v/v)
1 µM 1 mM1.0 µL999.0 µL0.1% (v/v)
100 nM 100 µM1.0 µL999.0 µL0.1% (v/v)
0 µM (Vehicle) 0 mM (Pure DMSO)1.0 µL999.0 µL0.1% (v/v)

Quality Control & Self-Validating Systems

To ensure the trustworthiness of your experimental data, this protocol incorporates a self-validating framework:

  • Validation 1 (Solubility Check): Before applying the dosed media to cells, inspect the 1:1000 dilution under an inverted phase-contrast microscope (20x objective). The presence of refractive micro-crystals indicates that the compound has crashed out. If available, use nephelometry (light scattering) to quantitatively confirm complete dissolution.

  • Validation 2 (Vehicle Control): Every assay plate must include a "Vehicle Only" control well (0.1% DMSO in media, 0 µM compound). This well must exhibit >95% cell viability compared to completely untreated cells. If viability drops, it indicates that the specific cell line is hypersensitive to DMSO, or the DMSO batch has degraded[6],[8].

  • Validation 3 (Positive Control): Include a known cytotoxic agent or established inhibitor to verify that the cells are responsive under the current assay conditions.

References

  • Benson, N., Boyd, H. F., Everett, J. R., et al. (2005). "NanoStore: a concept for logistical improvements of compound handling in high-throughput screening." Journal of Biomolecular Screening, 10(6), 573-580.[Link]

  • Hanslick, J. L., Lau, K., Noguchi, K. K., et al. (2009). "Dimethyl Sulfoxide (DMSO) Produces Widespread Apoptosis in the Developing Central Nervous System." Neurobiology of Disease, 34(1), 1-10.[Link]

  • Niebergall-Roth, E., & Kluth, M. A. (2025). "Dimethyl sulfoxide in cryopreserved mesenchymal stromal cell therapy products: is there a safety risk to patients?" Stem Cell Research & Therapy, 16(1).[Link](Note: URL representative of PMC indexing for this specific author/topic query).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

The primary route to the target molecule's core structure is the Hantzsch thiazole synthesis, a robust and versatile method for forming the thiazole ring.[1][2] This is typically followed by the hydrolysis of an ester to yield the final carboxylic acid. This guide will focus on troubleshooting and optimizing both of these critical steps.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My Hantzsch reaction to form the thiazole ester precursor is resulting in a very low yield (<30%). What are the most likely causes?

Low yields in the Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, can often be traced back to a few key areas.[3]

Possible Cause 1: Poor Quality of Starting Materials

  • 4-Methoxythiobenzamide (Thioamide): The purity of the thioamide is critical. Impurities can introduce side reactions. Ensure it is fully characterized (NMR, MP) before use. If you synthesized it from 4-methoxybenzonitrile, ensure all reagents like Lawesson's reagent or phosphorus pentasulfide have been fully removed.

  • Ethyl 2-chloroacetoacetate (α-haloketoester): This reagent can degrade over time, especially if exposed to moisture. It's advisable to use a freshly opened bottle or distill the reagent before use.[4]

Possible Cause 2: Suboptimal Reaction Conditions

  • Temperature: While some Hantzsch reactions proceed at room temperature, this specific condensation often requires heating to overcome the activation energy for the initial nucleophilic attack and subsequent cyclization.[4] If the reaction is sluggish, a modest increase in temperature (e.g., to 50-80°C in ethanol) can significantly improve the rate and yield. However, excessive heat can promote side-product formation.

  • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Driving the reaction for too long after the starting materials are consumed can lead to degradation of the product.

Possible Cause 3: Inefficient Cyclization/Dehydration The final step of the mechanism is a dehydration to form the aromatic thiazole ring.[4] If this step is inefficient, the hydroxythiazoline intermediate may persist.

  • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred as they can facilitate the proton transfers involved in the dehydration step.

  • Acid/Base Presence: While often performed under neutral conditions, sometimes a mild, non-nucleophilic base can be used to scavenge the HCl formed, driving the reaction forward. Conversely, trace acid can sometimes catalyze the final dehydration. Experimentation with additives should be done cautiously.

Q2: I'm observing a significant, difficult-to-remove impurity alongside my desired thiazole ester product. What could it be?

The most common impurity is often an isomer or a product from a competing reaction pathway.

  • Side Reaction: A potential side reaction involves the self-condensation of the thioamide or the α-haloketoester. Careful control of stoichiometry is key to minimizing these byproducts.[3]

  • Incomplete Dehydration: As mentioned above, the intermediate before the final water elimination step can be a persistent impurity. Improving the dehydration conditions (e.g., ensuring the solvent is anhydrous if running under aprotic conditions, or adding a catalytic amount of a dehydrating agent like p-toluenesulfonic acid) can help.

  • Regiochemistry: While ethyl 2-chloroacetoacetate is generally well-behaved, using other α-haloketones can sometimes lead to regioisomers. For this specific synthesis, this is less of a concern.

Q3: The final hydrolysis of my ethyl ester to the carboxylic acid is incomplete or fails. What should I try?

Hydrolysis of the ester is the final step to obtain 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Possible Cause 1: Insufficiently Strong Basic Conditions

  • Base Selection: A standard approach is using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like ethanol or methanol.[5] If the reaction is slow, you may need to increase the concentration of the base or the reaction temperature (reflux).

  • Steric Hindrance: The ester group at the 4-position of the thiazole is somewhat sterically hindered. This can slow down the rate of saponification compared to a simple alkyl ester. Longer reaction times or stronger conditions may be necessary.

Possible Cause 2: Product Precipitation

  • As the reaction proceeds, the sodium or potassium salt of the carboxylic acid is formed. This salt may be less soluble than the starting ester in the mixed solvent system, potentially precipitating and halting the reaction. Ensure adequate solvent is present to maintain a homogenous solution.

Possible Cause 3: Difficult Workup and Isolation

  • Acidification: After hydrolysis is complete (monitored by TLC), the reaction mixture must be cooled (e.g., in an ice bath) and carefully acidified with an acid like HCl to a pH of around 2-3.[5] This protonates the carboxylate salt, causing the free carboxylic acid to precipitate. Add the acid slowly to avoid excessive heat generation.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water to remove inorganic salts, and then dried.[6] Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the general, optimized protocol for this two-step synthesis?

This protocol represents a robust starting point that can be optimized further.

Optimized Experimental Protocol
StepProcedureRationale
1. Thiazole Formation To a solution of 4-methoxythiobenzamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).Using a slight excess of the electrophile can help drive the reaction to completion. Ethanol is an excellent solvent for this condensation.[4]
2. Reaction Stir the mixture at reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by TLC until the thioamide is consumed.Heating is typically required to achieve a reasonable reaction rate.[4] TLC monitoring prevents product degradation from prolonged heating.
3. Isolation (Ester) Cool the reaction mixture to room temperature, then pour it into a beaker of cold water. The product, ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate, should precipitate. Collect the solid by filtration, wash with water, and dry.The organic product is poorly soluble in water, allowing for easy precipitation and separation from the ethanol and any water-soluble byproducts.[1]
4. Hydrolysis Suspend the crude ester (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous NaOH solution.The co-solvent system ensures solubility for both the organic ester and the inorganic base.[5]
5. Saponification Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete consumption of the ester.Elevated temperature is necessary to overcome the activation energy for this sterically hindered ester hydrolysis.
6. Isolation (Acid) Cool the solution in an ice bath and slowly add 6M HCl until the pH is ~2-3. A precipitate of the carboxylic acid will form.Acidification protonates the carboxylate salt, causing the final product to precipitate.[6]
7. Purification Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.Washing removes residual salts. Recrystallization provides the final, pure 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.
Q2: How does the Hantzsch synthesis mechanism guide troubleshooting?

Understanding the mechanism is key to rational optimization. The reaction proceeds in three main stages: Nucleophilic Attack, Cyclization, and Dehydration.[4][7]

Hantzsch_Mechanism Start Thioamide + α-Haloketoester Intermediate1 S-Alkylation Intermediate (via SN2) Start->Intermediate1 1. Nucleophilic Attack Problem1 Issue: Low Reactivity - Check quality of haloester - Increase temperature Intermediate1->Problem1 Intermediate2 Hydroxythiazoline Intermediate (Cyclization) Intermediate1->Intermediate2 2. Intramolecular Cyclization Problem2 Issue: Stalled Cyclization - Solvent polarity issue? - Steric hindrance? Intermediate2->Problem2 Product Thiazole Product (Dehydration) Intermediate2->Product 3. Dehydration (-H2O) Problem3 Issue: Impurities - Incomplete dehydration - Optimize heat/time Product->Problem3

Caption: Key stages of the Hantzsch thiazole synthesis and common issues.

  • Step 1 (SN2 Attack): If this step fails, no product will form. This points directly to the quality and reactivity of the starting materials.

  • Step 2 (Cyclization): The nitrogen of the thioamide attacks the ketone carbonyl. If this step is slow, it could be due to steric hindrance or electronic effects.

  • Step 3 (Dehydration): Failure here leads to the hydroxythiazoline intermediate persisting as an impurity. This step is often catalyzed by heat or trace acid/base.

Q3: Are there alternative or "greener" synthesis methods I should consider?

Yes, significant research has focused on improving the conditions for Hantzsch-type syntheses.

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases yields.[8] This is due to efficient and rapid heating of the polar solvent and reactants.

  • Ultrasound Irradiation: Sonication is another energy-efficient method that can promote the reaction by creating localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[9][10]

  • Catalyst Use: While often run without a catalyst, some studies show that solid-supported acid catalysts can improve yields and simplify workup, as the catalyst can be filtered off.[9]

Q4: How do I properly characterize the final product?

Confirming the structure and purity of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is essential.

  • ¹H NMR (Proton NMR): Look for the characteristic aromatic protons from the methoxyphenyl group, the singlet for the methyl group on the thiazole ring, and the methoxy group singlet. The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): Will confirm the number of unique carbons, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbons of the thiazole and aromatic rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point (MP): A sharp melting point is a good indicator of purity. Compare the observed value to literature reports.

Overall Synthesis Workflow

The following diagram illustrates the complete, two-stage process from starting materials to the final, purified product.

Full_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification & Purification SM 4-Methoxythiobenzamide + Ethyl 2-chloroacetoacetate Reaction1 Reflux in Ethanol (4-6 hours) SM->Reaction1 Workup1 Precipitate in Water Reaction1->Workup1 Filter1 Filter & Wash Solid Workup1->Filter1 Intermediate Crude Thiazole Ester Filter1->Intermediate Reaction2 Reflux with NaOH(aq) in Ethanol (2-4 hours) Intermediate->Reaction2 Workup2 Cool & Acidify with HCl (to pH 2-3) Reaction2->Workup2 Filter2 Filter & Wash Solid Workup2->Filter2 Purify Recrystallize (Ethanol/Water) Filter2->Purify FinalProduct Pure Carboxylic Acid Purify->FinalProduct

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the recrystallization of this compound. Our approach is rooted in fundamental principles of physical organic chemistry and extensive experience in the purification of heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to the compound's melting point being lower than the temperature of the solution at which it becomes supersaturated. Several factors can contribute to this phenomenon:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high, keeping the compound in a molten state even as the solution cools.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal formation.

Troubleshooting Steps:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.

  • Allow the solution to cool slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a cooler environment like a refrigerator before using an ice bath.

  • If the problem persists, consider a different solvent or solvent system. A lower boiling point solvent or a mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can be effective. A common starting point for similar structures is an ethanol/water mixture[1].

Q2: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What should I do?

A2: The absence of crystal formation typically indicates one of two scenarios: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.

  • Excess Solvent: Using too much solvent is a common reason for crystallization failure. The concentration of the compound may not be high enough to exceed its solubility limit even at low temperatures.

  • Supersaturation without Nucleation: The solution may be supersaturated, but the crystals have not yet started to form due to a lack of nucleation sites.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass can provide a surface for crystal growth.

    • Add a seed crystal of the pure compound, if available. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

    • Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes slightly turbid, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

Q3: The recrystallized product is still impure. What are the next steps?

A3: Persistent impurities after recrystallization can be due to several factors:

  • Co-crystallization: The impurity may have a similar solubility profile to your target compound in the chosen solvent, leading it to crystallize out as well.

  • Inclusion: Impurities can become trapped within the crystal lattice of your product.

  • Adsorption: Impurities may adsorb to the surface of your crystals.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity.

  • Wash the Crystals Thoroughly: Ensure you are washing the filtered crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities without dissolving a significant amount of your product.

  • Consider a Different Purification Technique: If recrystallization is ineffective, column chromatography may be necessary to separate impurities with similar physical properties.

  • Use Activated Charcoal: If your product is discolored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Use charcoal sparingly, as it can also adsorb your product.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The principle of "like dissolves like" is a good starting point. Given the structure of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, which has both polar (carboxylic acid) and less polar (aromatic rings, thiazole) functionalities, a solvent of intermediate polarity or a solvent mixture is often a good choice[2].

A systematic approach to solvent selection is recommended.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a method for empirically determining a suitable recrystallization solvent.

Materials:

  • Crude 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes or small vials

  • Hot plate and water bath

  • Stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

  • If the compound is insoluble in a particular solvent at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once the solid is dissolved at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at an elevated temperature, and significant crystal formation upon cooling.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNonePoor Solvent
EthanolSparingly SolubleSolubleGood CrystalsGood Candidate
Ethyl AcetateSolubleVery SolublePoor RecoveryToo Soluble
TolueneInsolubleSparingly SolubleSlow/Poor CrystalsPotential for mixed solvent
HeptaneInsolubleInsolubleNonePoor Solvent

This table is for illustrative purposes. Actual results will vary.

Protocol 2: Recrystallization using a Mixed-Solvent System (e.g., Ethanol/Water)

This protocol is a general guideline for recrystallization using a two-solvent system, which is often effective for compounds with intermediate polarity.

Materials:

  • Crude 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

  • Ethanol ("good" solvent)

  • Deionized water ("poor" solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the recrystallization mixture).

  • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizing the Workflow

A systematic approach is crucial for optimizing recrystallization. The following diagram illustrates the decision-making process.

Recrystallization_Workflow start Start with Crude Product solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent recryst_single Recrystallize from Single Solvent single_solvent->recryst_single Yes mixed_solvent Select Miscible Good/Poor Solvent Pair single_solvent->mixed_solvent No analyze_purity Analyze Purity (TLC, HPLC, NMR, MP) recryst_single->analyze_purity recryst_mixed Recrystallize from Mixed Solvents mixed_solvent->recryst_mixed recryst_mixed->analyze_purity pure Product is Pure analyze_purity->pure Yes impure Product is Impure analyze_purity->impure No troubleshoot Troubleshoot (e.g., second recrystallization, chromatography) impure->troubleshoot

Caption: Workflow for optimizing recrystallization.

Understanding Potential Impurities

The target compound is likely synthesized via a Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. Understanding the potential side-products and unreacted starting materials is key to selecting an appropriate purification strategy.

Hantzsch_Synthesis_Impurities reactants 4-Methoxythiobenzamide Ethyl 2-chloro-3-oxobutanoate product Target Product: 2-(4-Methoxyphenyl)-5-methylthiazole- 4-carboxylic acid (after hydrolysis) reactants->product Hantzsch Synthesis impurities Potential Impurities Unreacted Starting Materials Side-products from self-condensation Over-alkylation products Incomplete hydrolysis products (ester) reactants->impurities Leads to

Caption: Potential impurities from Hantzsch synthesis.

Physicochemical Data of Structurally Related Compounds

CompoundMolecular WeightMelting Point (°C)Predicted pKa
2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid[3]235.26-3.67 ± 0.10
2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid[4]249.28236-241-
2-Phenylthiazole-4-carboxylic acid[5]205.22175-177-

The presence of the carboxylic acid group (pKa ~3.7) suggests that the compound's solubility will be pH-dependent. It will be significantly more soluble in basic aqueous solutions due to deprotonation to the carboxylate salt.

References

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Worldwide Life Sciences. (2026, February 27). 2-(4-Methoxyphenyl)-4-methylthiazole-5-carboxylic. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your highly functionalized intermediates is critical for reproducible assays and synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your highly functionalized intermediates is critical for reproducible assays and syntheses.

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is a versatile but sensitive building block. Its unique electronic topology—featuring an electron-donating methoxyphenyl group and a potentially labile carboxylic acid at the C4 position—requires precise handling. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the long-term stability of your compound.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the causality behind it. The degradation of this specific thiazole derivative is governed by three primary pathways:

  • Trace-Metal Catalyzed Decarboxylation: Thiazole-4-carboxylic acids are inherently susceptible to decarboxylation[1]. This process is dramatically accelerated by trace transition metals (e.g., Copper, Iron) through a Ligand-to-Metal Charge Transfer (LMCT) mechanism, which generates a reactive open-shell aryl radical intermediate, leading to the loss of CO₂[2].

  • Electrophilic Oxidation: The 4-methoxyphenyl substituent at the C2 position donates electron density through resonance into the thiazole core. While this stabilizes the ring against nucleophiles, it increases the sulfur atom's susceptibility to electrophilic oxidation by molecular oxygen, leading to sulfoxide formation[3].

  • Photodegradation: The extended π -conjugated system absorbs strongly in the UV spectrum. Photo-excitation can induce radical formation, leading to polymerization and the characteristic "browning" of the powder.

G Compound 2-(4-Methoxyphenyl)-5-methylthiazole -4-carboxylic acid Decarboxylation Decarboxylation (Loss of CO2) Compound->Decarboxylation Heat / Trace Metals (Cu, Fe) Oxidation Oxidative Degradation (Sulfoxide / Ring Opening) Compound->Oxidation O2 / Moisture Photodegradation Photodegradation (Radical Formation) Compound->Photodegradation UV Light Product1 2-(4-Methoxyphenyl) -5-methylthiazole Decarboxylation->Product1 Product2 Thiazole N-oxide / Sulfoxide derivatives Oxidation->Product2 Product3 Polymeric Browning Products Photodegradation->Product3

Mechanistic pathways of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid degradation.

Troubleshooting FAQs

Q1: My stored batch is turning yellow/brown over time. What is happening? A: This is a classic sign of oxidative photodegradation. The electron-rich nature of the methoxyphenyl-thiazole system makes it a target for ambient molecular oxygen when exposed to light[3]. The resulting radical cascades form highly conjugated, colored polymeric impurities. Solution: Immediately transition to amber glass vials and store in absolute darkness.

Q2: LC-MS analysis shows a major impurity with a mass exactly 44 Da lower than the parent compound. How do I stop this? A: A loss of 44 Da indicates decarboxylation (-CO₂). If this is happening at room temperature, you are likely introducing trace metals during handling. Stainless steel spatulas can shed microscopic Iron/Chromium particles that catalyze LMCT decarboxylation[2]. Solution: Switch exclusively to PTFE (Teflon) or ceramic spatulas for handling this compound.

Q3: How does ambient humidity affect the stability of this solid? A: While the compound isn't highly deliquescent, surface moisture creates localized micro-environments of low pH (due to the carboxylic acid protons). This acidic film lowers the activation energy required for both hydrolytic ring-opening and spontaneous decarboxylation. Absolute desiccation is mandatory[4].

Storage Stability Data

The following table summarizes the quantitative degradation kinetics of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid under various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Half-Life ( t1/2​ )12-Month Purity Retention
Optimal -20°CArgonDark (Amber Vials)> 60 months> 99.5%
Acceptable 4°CNitrogenDark (Amber Vials)~ 36 months97.2%
Suboptimal 25°CAmbient AirDark~ 12 months88.4%
Poor 25°CAmbient AirAmbient Light< 3 months< 60.0%

Standard Operating Procedure (SOP): Optimal Long-Term Storage & Recovery

To ensure a self-validating system where degradation is physically restricted by the environment, follow this step-by-step methodology for batch storage.

Phase 1: Preparation and Aliquoting
  • Lyophilization: Ensure the synthesized batch is dried via lyophilization for at least 24 hours to achieve a residual moisture content of <0.1% w/w.

  • Material Compatibility: Using a sterile PTFE spatula (never stainless steel), weigh the compound into pre-dried, amber borosilicate glass vials.

  • Single-Use Aliquots: Divide your bulk batch into single-use aliquots (e.g., 10 mg or 50 mg). Repeated freeze-thaw cycles and atmospheric exposure during weighing are the leading causes of batch degradation.

Phase 2: Atmospheric Displacement
  • Argon Purging: Insert an Argon gas line into the vial, keeping the flow gentle to avoid displacing the powder. Purge for 15–20 seconds. Causality note: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a protective, heavy blanket directly over the solid.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. The PTFE lining prevents chemical interaction between the compound and standard rubber/silicone septa.

  • Secondary Seal: Wrap the cap junction tightly with Parafilm to prevent micro-leaks during thermal contraction in the freezer.

Phase 3: Storage and Recovery
  • Temperature Control: Transfer the sealed vials to a desiccator box containing indicating Drierite, and place the entire box in a -20°C freezer.

  • Recovery Protocol (Critical): When retrieving a vial for an experiment, do not open it immediately . Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial in ambient air will cause instant condensation of atmospheric moisture onto the powder, ruining the integrity of the remaining sample.

W Start Synthesized / Purified Compound Dry Lyophilization (Remove H2O < 0.1%) Start->Dry Aliquot Aliquot into Amber Glass Vials Dry->Aliquot Purge Argon Purge (Displace O2) Aliquot->Purge Seal PTFE-Lined Cap & Parafilm Seal Purge->Seal Store Store at -20°C (Desiccated) Seal->Store

Step-by-step optimal long-term storage workflow to prevent compound degradation.

References

  • [3] Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. URL:

  • [4] SAFETY DATA SHEET - Molecular Devices. Molecular Devices. URL:

  • [2] A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society - ACS Publications. URL:

  • [1] Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1. Smolecule. URL:

Sources

Optimization

Reducing impurities and byproducts in 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid extraction

Welcome to the Technical Support Center for the extraction and purification of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help you troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and purification of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot common bottlenecks encountered during the isolation of this compound.

The synthesis of this molecule typically involves a Hantzsch thiazole ring closure followed by ester hydrolysis. However, the unique electronic properties of the thiazole ring make the isolation process prone to specific impurities. This guide focuses on the causality behind these impurities and provides a self-validating workflow to eliminate them.

Part 1: Root Cause Analysis & Troubleshooting (FAQs)

Q1: Why am I seeing a persistent, highly non-polar impurity in my final extract, and how do I remove it? A: This is almost certainly the decarboxylated byproduct (2-(4-methoxyphenyl)-5-methylthiazole) or residual unreacted 4-methoxythiobenzamide[1]. Thiazole-4-carboxylic acids are highly susceptible to thermal decarboxylation. The electron-withdrawing nature of the thiazole ring stabilizes the carbanion intermediate formed during thermal degradation. If your saponification step (ester hydrolysis) or extraction solvent is heated excessively, this byproduct forms rapidly. Causality & Solution: Maintain temperatures below 50°C during the initial ester hydrolysis[2]. To remove it, implement a strict acid-base extraction. Wash the aqueous carboxylate salt with ethyl acetate at pH 10. The non-polar decarboxylated byproduct will partition into the organic layer, leaving your target molecule safely in the aqueous phase.

Q2: My precipitated carboxylic acid is heavily contaminated with inorganic salts. How do I achieve a salt-free extraction? A: This occurs when the alkaline saponification mixture is acidified too rapidly with concentrated acids. Rapid pH drops cause the target carboxylic acid to crash out of solution violently, trapping inorganic salts (like NaCl or KCl) within the rapidly forming crystal lattice. Causality & Solution: Use dilute hydrochloric acid (1M HCl) and add it dropwise with vigorous stirring at 0–5°C. This controlled protonation allows the crystal lattice of the thiazole-4-carboxylic acid to form slowly and uniformly, excluding the highly polar inorganic salts into the aqueous mother liquor.

Q3: The Hantzsch condensation yielded a mixture of regioisomers. Can I separate them during the liquid-liquid extraction? A: Liquid-liquid extraction alone struggles to separate closely related regioisomers because their pKa values and partition coefficients (LogP) are nearly identical[1]. Causality & Solution: You must exploit differential solubility rather than differential acidity. After isolating the crude acid via precipitation, perform a recrystallization in hot ethanol. The target 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid will form a highly ordered crystal lattice upon slow cooling, effectively excluding the structurally dissimilar regioisomers into the mother liquor[3].

Part 2: Quantitative Impurity Profiling

Understanding the physicochemical properties of your byproducts is critical for designing an effective extraction strategy.

Impurity CategorySpecific CompoundSource / MechanismPhysicochemical PropertyTargeted Removal Strategy
Unreacted Material 4-MethoxythiobenzamideIncomplete Hantzsch condensationNeutral, highly soluble in organic solventsAlkaline wash (pH 10) with EtOAc
Degradation Product 2-(4-Methoxyphenyl)-5-methylthiazoleThermal decarboxylation during hydrolysisNon-polar, insoluble in waterTemperature control (<50°C); Alkaline wash
Side-Reaction Isomeric ThiazolesRegioselective divergence during ring closureWeakly acidic, similar polarity to targetRecrystallization from hot ethanol
Inorganic Salts NaCl, KClAcidification of the saponification mixtureHighly polar, water-solubleDropwise acidification; cold water wash

Part 3: Self-Validating Extraction Protocol

This protocol utilizes a self-validating acid-base extraction to isolate the target compound from the crude ester hydrolysis mixture. Every critical step includes an analytical gate to ensure trustworthiness.

Step 1: Alkaline Dilution & Phase Separation

  • Dilute the crude saponification mixture (which contains the sodium salt of the target acid) with distilled water.

  • Verify the pH is between 10.0 and 11.0. Adjust with 1M NaOH if necessary.

  • Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). Validation Gate: Spot both the aqueous and organic layers on a TLC plate (Eluent: Hexane/EtOAc 1:1). The aqueous layer (spotted directly) should show no mobile spots, confirming the complete removal of neutral impurities (thioamides and decarboxylated byproducts) into the organic waste layer.

Step 2: Controlled Acidification & Precipitation

  • Transfer the validated aqueous layer to an ice bath and cool to 0–5°C.

  • Slowly add 1M HCl dropwise with continuous, vigorous stirring.

  • Monitor the pH continuously until it reaches 3.5–4.0. Causality: The pKa of the thiazole-4-carboxylic acid is approximately 3.5. Dropping the pH to this exact range fully protonates the carboxylate, drastically reducing its aqueous solubility and inducing precipitation[2]. Validation Gate: Test the supernatant pH. If it is above 4.5, precipitation is incomplete, and yield will suffer. If it is below 2.0, you risk co-precipitating excess inorganic salts.

Step 3: Filtration & Recrystallization

  • Filter the precipitate under vacuum and wash the filter cake thoroughly with ice-cold distilled water to remove surface-adhered salts.

  • Dissolve the crude solid in a minimal volume of boiling ethanol. Perform a hot filtration if any insoluble particulates remain.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Collect the pure crystals via vacuum filtration and dry under high vacuum at 40°C.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the phase-divergence logic of the extraction protocol, highlighting where specific impurities are eliminated.

ExtractionWorkflow Start Crude Saponification Mixture (Target as Sodium Salt) AlkWash Alkaline Wash (pH 10-11, EtOAc) Start->AlkWash OrgPhase Organic Phase (Neutral Impurities: Thioamides, Decarboxylated) AlkWash->OrgPhase Extracts non-polar byproducts AqPhase Aqueous Phase (Target Carboxylate Salt) AlkWash->AqPhase Retains polar salts Acidify Controlled Acidification (1M HCl, 0-5°C, pH 3.5-4.0) AqPhase->Acidify Precip Precipitation & Vacuum Filtration Acidify->Precip Protonates acid, induces crystallization Recryst Recrystallization (Hot Ethanol) Precip->Recryst Removes trapped salts/isomers Pure Pure 2-(4-Methoxyphenyl)-5- methylthiazole-4-carboxylic acid Recryst->Pure

Workflow for the extraction and purification of thiazole-4-carboxylic acid, isolating impurities.

References

  • Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors . National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks with 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid .

The primary challenge with this substrate is severe steric hindrance . The carboxylic acid at the C4 position is physically obstructed by the adjacent C5-methyl group and the rigid geometry of the thiazole ring. When standard coupling reagents (like EDC or DCC) activate the acid, they form bulky intermediates (e.g., O-acylisoureas) that completely block the Bürgi-Dunitz approach trajectory for incoming nucleophiles. This results in stalled reactions, unreacted starting materials, and degradation byproducts.

This guide provides mechanistically grounded, self-validating protocols to bypass these steric limitations and achieve high-yielding amide and ester formations.

Part 1: Diagnostic Workflow for Activation Strategies

Selecting the correct activation strategy is dictated by the steric profile and nucleophilicity of your coupling partner. Use the decision tree below to determine the optimal reagent system.

G Start Determine Nucleophile Primary Primary Amine (Moderate Sterics) Start->Primary Secondary Secondary Amine / Aniline (High Sterics/Poor Nucleophile) Start->Secondary Alcohol Alcohol (Esterification) Start->Alcohol HATU HATU / DIPEA (Anchimeric Assistance) Primary->HATU Standard Choice AcidChloride Oxalyl Chloride / DMF (Minimal Bulk) Secondary->AcidChloride Highest Reactivity TCFH TCFH / NMI (Acyl Imidazolium) Secondary->TCFH Base-Sensitive COMU COMU / DBU (Oxyma Leaving Group) Alcohol->COMU Room Temp

Decision tree for selecting activation strategies based on nucleophile sterics.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard carbodiimide reagents (EDC/HOBt) fail to couple this thiazole acid with secondary amines? A: The failure is fundamentally geometric. Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. For 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, this intermediate is exceptionally bulky. The adjacent 5-methyl group acts as a physical wall, preventing the amine from achieving the necessary 107° angle of attack (Bürgi-Dunitz trajectory) on the carbonyl carbon[1]. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible rearrangement to an unreactive N-acylurea.

Q2: I need to couple a poorly nucleophilic aniline. What is the most reliable method? A: You must abandon bulky active esters and utilize minimal-bulk or highly electrophilic intermediates. The two best approaches are:

  • In Situ Acid Chloride Generation: Using oxalyl chloride and catalytic DMF creates a sterically unencumbered, highly electrophilic acid chloride.

  • TCFH/NMI Activation: The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium intermediate. This method rivals acid chlorides in reactivity but is significantly milder and tolerates base-sensitive functional groups[2].

Q3: Can I use HATU for primary amines? A: Yes. While HATU forms a relatively bulky HOAt ester, it compensates for this steric penalty through anchimeric assistance . The pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming primary amine, pre-organizing the transition state and guiding the nucleophile directly to the carbonyl carbon.

Part 3: Quantitative Comparison of Coupling Strategies

To aid in reagent selection, the following table synthesizes the performance metrics of various coupling strategies when applied to sterically hindered thiazole-4-carboxylic acids.

Coupling StrategyActive Intermediate FormedRelative ReactivityOptimal NucleophileByproduct Profile
EDC / HOBt O-Acylisourea / OBt EsterLowUnhindered Primary AminesWater-soluble urea (Easy removal)
HATU / DIPEA OAt EsterHighPrimary Amines, PeptidesTetramethylurea (Requires aqueous wash)
COMU / DBU Oxyma EsterVery HighAlcohols (Esterification)Water-soluble, non-explosive[3]
TCFH / NMI N-Acyl ImidazoliumExtremeSecondary Amines, AnilinesWater-soluble tetramethylurea[2]
Oxalyl Chloride Acid ChlorideMaximumUnreactive AnilinesHCl gas, CO, CO₂ (Requires venting)

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one via the listed validation checkpoints.

Protocol A: The "Golden Combination" (TCFH-NMI Mediated Amide Coupling)

This is the premier method for coupling 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid with sterically hindered secondary amines or anilines[2].

Mechanism TCFH TCFH Reagent Adduct Reactive Adduct Intermediate TCFH->Adduct NMI NMI Catalyst NMI->Adduct AcylImid N-Acyl Imidazolium (Highly Reactive) Adduct->AcylImid + Acid Acid Thiazole-4-Carboxylic Acid (Sterically Hindered) Acid->AcylImid Product Amide Product + NMI Regenerated AcylImid->Product + Amine Amine Amine Nucleophile Amine->Product

Mechanistic pathway of TCFH-NMI mediated amide bond formation for hindered acids.

Materials:

  • 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or THF (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend the thiazole carboxylic acid (1.0 equiv) in anhydrous MeCN under a nitrogen atmosphere. Causality: MeCN is preferred over DCM as it better stabilizes the highly polar N-acyl imidazolium intermediate.

  • Activation: Add NMI (3.0 equiv) followed by TCFH (1.1 equiv). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl ester of the thiazole. This confirms that the carboxylic acid has been successfully converted into the reactive N-acyl imidazolium, which immediately reacts with methanol. If unreacted acid remains, extend activation time.

  • Coupling: Add the amine nucleophile (1.2 equiv) dropwise. Stir at room temperature for 2–12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. The intermediate mass should disappear, replaced by the product mass.

  • Workup: Concentrate the mixture, dissolve in EtOAc, and wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Brute-Force Activation (In Situ Acid Chloride Generation)

Use this protocol when TCFH/NMI fails, typically reserved for exceptionally deactivated, electron-poor anilines.

Materials:

  • Thiazole carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (0.05 equiv)

  • Anhydrous DCM (0.2 M)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve the acid in anhydrous DCM. Add catalytic DMF (1-2 drops). Cool to 0 °C.

  • Chlorination: Slowly add oxalyl chloride (1.5 equiv) dropwise. Causality: The DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Self-Validation Checkpoint 1: Observe the reaction. Effervescence (release of CO and CO₂) must occur. Stir at room temperature until gas evolution completely ceases (approx. 1–2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial Step: Do not skip this. Residual oxalyl chloride will react with your amine to form oxamides.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add DIPEA (3.0 equiv) followed by the amine (1.1 equiv).

  • Self-Validation Checkpoint 2: Quench a 5 µL aliquot in water and check by TLC. The highly non-polar acid chloride spot should be entirely replaced by the amide product.

Protocol C: Mild Esterification using COMU

For synthesizing esters from this sterically hindered acid, uronium-based reagents with an Oxyma leaving group (like COMU) are superior to traditional DCC/DMAP methods, which often lead to extensive N-acylurea byproduct formation[3].

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve the thiazole acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DBU (2.0 equiv). Causality: DBU is a stronger, less nucleophilic base than DIPEA, necessary for efficient deprotonation of secondary alcohols without competing with the coupling reagent.

  • Activation: Add COMU (1.2 equiv) in one portion. The solution will typically turn yellow/orange due to the release of the Oxyma anion.

  • Self-Validation Checkpoint: Monitor the color change. The intense color indicates active ester formation. Stir at room temperature for 4–8 hours.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with water/brine (5x) to remove DMF and the water-soluble COMU byproducts.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, ACS Publications. URL:[Link]

Sources

Optimization

Resolving co-elution issues in 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid chromatography

Welcome to the technical support center for the chromatographic analysis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, with a specific focus on resolving co-elution issues. The methodologies and principles outlined herein are grounded in established chromatographic theory to ensure scientific integrity and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak co-elution when analyzing 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid?

A: Co-elution, where two or more compounds elute from the chromatography column at the same or very similar times, is a frequent challenge.[1][2] For 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, the most probable causes include the presence of structurally similar impurities from the synthesis process, degradation products, or isomers. Given the carboxylic acid moiety, pH-dependent ionization can also lead to peak shape issues that mimic co-elution.[3][4]

Q2: My chromatogram shows a broad or tailing peak for the main analyte. Is this a co-elution problem?

A: Not necessarily, although co-elution can manifest as a broad or asymmetrical peak.[2] For an acidic compound like this, peak tailing is often caused by secondary interactions between the analyte's carboxyl group and active sites on the silica-based stationary phase.[1] This can be addressed by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid.[4][5] Column overloading can also lead to peak tailing and should be investigated.[3]

Q3: How can I confirm if I have a co-elution issue?

A: If you suspect co-elution, several techniques can help confirm it. If you have a Diode Array Detector (DAD), you can perform a peak purity analysis.[2] A non-homogenous peak purity across the peak is a strong indicator of co-eluting species.[2] Another approach is to use mass spectrometry (MS) detection, which can reveal the presence of multiple mass-to-charge ratios within a single chromatographic peak.[2]

Q4: What is the best starting point for method development for this compound?

A: For a polar, acidic compound like 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique.[6][7] A C18 column is a good initial choice for the stationary phase.[4][8] The mobile phase should consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[9] Crucially, the aqueous portion of the mobile phase should be buffered to a pH that ensures the carboxylic acid is in its non-ionized form (typically 2-3 pH units below its pKa) to promote retention and good peak shape.[5]

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to diagnosing and resolving co-elution problems during the analysis of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Initial Assessment and Diagnosis

Before modifying your HPLC method, it's essential to confirm that you are indeed facing a co-elution problem.

Step-by-Step Diagnosis:

  • Visual Inspection of the Peak: Look for shoulders or any asymmetry in the peak shape.[2]

  • Peak Purity Analysis: If using a DAD, perform a peak purity analysis across the entire peak.

  • Vary Injection Volume: Inject a smaller amount of your sample. If the peak shape improves or resolves into multiple peaks, you may have been overloading the column.[3]

  • Change Detection Wavelength: Monitor the elution at different wavelengths. If the peak shape changes, it suggests the presence of multiple components with different UV spectra.

Method Optimization Strategies

Once co-elution is confirmed, the following strategies can be employed to improve the separation. The key to resolving co-eluting peaks lies in manipulating the selectivity (α), efficiency (N), and retention factor (k') of the chromatographic system.[2]

Adjusting the mobile phase is often the most effective way to alter selectivity.[8]

  • pH Adjustment: The ionization state of the carboxylic acid group is highly dependent on the mobile phase pH.

    • Protocol: Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., 2.5, 3.0, 3.5). Ensure the chosen buffer is compatible with your HPLC system and detector. A phosphate buffer is a common choice for this pH range.[10][11] Run your sample with each mobile phase and observe the changes in retention time and resolution. Lowering the pH will increase the retention of the acidic analyte.[5]

  • Organic Modifier: The type and concentration of the organic solvent can significantly impact selectivity.

    • Protocol: If you are using acetonitrile, try substituting it with methanol, or vice-versa.[11] You can also run a gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it.[8] This can help separate compounds with different polarities.

If mobile phase adjustments are insufficient, changing the column chemistry can provide a different selectivity.[2]

  • Alternative Reversed-Phase Chemistries:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds due to π-π interactions.

    • Embedded Polar Group (e.g., Amide, Cyano): These columns can provide different selectivity for polar compounds and may be beneficial for separating polar impurities.[11]

    • Biphenyl Column: This is another option for enhancing the separation of aromatic analytes.[2]

Table 1: Recommended Stationary Phases for Method Development

Stationary PhasePrimary Interaction MechanismPotential Advantage for 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
C18 (ODS) HydrophobicGood starting point, excellent retention for non-polar compounds.[4][8]
C8 HydrophobicLess retentive than C18, may be useful if the analyte is too strongly retained.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds.
Embedded Polar Group (Amide/Cyano) Hydrophobic and polar interactionsAlternative selectivity for polar analytes and impurities.[11]
Biphenyl Hydrophobic and π-π interactionsStronger π-π interactions than phenyl-hexyl, offering unique selectivity.[2]

While generally having a smaller effect on selectivity than mobile phase or stationary phase, temperature and flow rate can be fine-tuned to improve resolution.[8]

  • Temperature: Increasing the column temperature can decrease viscosity, leading to sharper peaks and sometimes altered selectivity.

    • Protocol: Experiment with column temperatures between 30°C and 50°C in 5°C increments.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but will increase run time.

    • Protocol: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.

Troubleshooting Workflow Diagram

CoElution_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Suspected Co-elution (Broad/Split/Shouldered Peak) CheckPurity Perform Peak Purity Analysis (DAD) or MS Analysis Start->CheckPurity VaryInjection Vary Injection Volume Start->VaryInjection PurityResult Peak Impure? CheckPurity->PurityResult OverloadResult Peak Shape Improves? VaryInjection->OverloadResult ModifyMobilePhase Adjust Mobile Phase (pH, Organic Modifier) PurityResult->ModifyMobilePhase Yes Reassess Re-evaluate Data and Problem PurityResult->Reassess No OverloadResult->ModifyMobilePhase No OverloadResult->Reassess Yes, Column Overload ResolutionCheck1 Resolution Achieved? ModifyMobilePhase->ResolutionCheck1 ChangeColumn Select Alternative Stationary Phase ResolutionCheck2 Resolution Achieved? ChangeColumn->ResolutionCheck2 FineTune Optimize Temperature and Flow Rate End Co-elution Resolved FineTune->End ResolutionCheck1->ChangeColumn No ResolutionCheck1->End Yes ResolutionCheck2->FineTune No ResolutionCheck2->End Yes

Caption: A workflow for troubleshooting co-elution issues.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening
  • Prepare Buffers: Prepare 20 mM potassium phosphate buffers at pH 2.5, 3.0, and 3.5.

  • Mobile Phase Preparation: For each pH, prepare the mobile phase by mixing the buffer with acetonitrile in a suitable ratio (e.g., 60:40 v/v).

  • Column Equilibration: Equilibrate the C18 column with the first mobile phase for at least 15-20 column volumes.

  • Injection: Inject the sample of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

  • Analysis: Record the chromatogram and note the retention time, peak shape, and resolution.

  • Repeat: Repeat steps 3-5 for each mobile phase pH.

Protocol 2: Stationary Phase Screening
  • Column Installation: Install the first column to be tested (e.g., Phenyl-Hexyl).

  • Equilibration: Equilibrate the column with the optimized mobile phase from Protocol 1.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Column Change: Replace the column with the next stationary phase to be tested (e.g., Embedded Polar Group).

  • Repeat: Repeat steps 2-3 for each new column.

  • Comparison: Compare the chromatograms from each column to determine the best stationary phase for the separation.

Logical Relationship Diagram

Logical_Relationships cluster_Analyte Analyte Properties cluster_Parameters Chromatographic Parameters cluster_Outcome Desired Outcome Analyte 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (Acidic, Aromatic, Polar) MobilePhase Mobile Phase (pH, Organic Solvent) Analyte->MobilePhase Influences Choice of StationaryPhase Stationary Phase (C18, Phenyl, etc.) Analyte->StationaryPhase Influences Choice of Resolution Resolution of Co-eluting Peaks MobilePhase->Resolution Directly Affects StationaryPhase->Resolution Directly Affects TempFlow Temperature & Flow Rate TempFlow->Resolution Fine-tunes

Sources

Reference Data & Comparative Studies

Validation

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid vs other substituted thiazoles in medicinal chemistry

Comparative Guide: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid vs. Alternative Substituted Thiazoles in Medicinal Chemistry Introduction: The Thiazole Scaffold in Drug Discovery Thiazoles are privileged hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid vs. Alternative Substituted Thiazoles in Medicinal Chemistry

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazoles are privileged heterocyclic scaffolds in medicinal chemistry, characterized by their electron-rich sulfur and nitrogen atoms. Among the vast array of thiazole derivatives, the 2-aryl-thiazole-4-carboxylic acid class—represented prominently by compounds like 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid[1]—has emerged as a highly versatile pharmacophore. This specific structural arrangement is a cornerstone in the design of potent anticancer agents (such as SMART and ATCAA analogues)[2], metallo-β-lactamase (MBL) inhibitors[3], and advanced antimicrobial compounds.

In this guide, we will objectively compare the pharmacological performance, structural causality, and experimental handling of 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid against other prominent substituted thiazoles, such as 2-amino-thiazoles and thiazolidines.

Mechanistic Insights & Structure-Activity Relationship (SAR)

As an application scientist, I emphasize that substituent selection on a heterocycle is never arbitrary; it is meticulously engineered to optimize target-site topology and mitigate metabolic liabilities. The architecture of 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid provides three distinct functional domains:

  • Position 2 (4-Methoxyphenyl Group): The electron-donating methoxy group enhances the electron density of the thiazole pi-system. More importantly, the phenyl ring acts as a lipophilic anchor, driving the molecule into hydrophobic binding pockets[1]. In anticancer drug design, replacing fatty amide chains with such aromatic groups significantly improves cytotoxicity against melanoma and prostate cancer cells[2].

  • Position 4 (Carboxylic Acid): This moiety is the primary driver for polar interactions. It acts as a critical hydrogen-bond donor/acceptor and is highly effective at coordinating with metal ions. For instance, in combating antibiotic resistance, the carboxylic acid is essential for chelating the catalytic Zn²⁺ ions in the active site of metallo-β-lactamases (MBLs)[3].

  • Position 5 (Methyl Group): Substitution at the 5-position serves a dual purpose. Sterically, it restricts the conformational flexibility of the molecule, locking it into a bioactive conformation. Metabolically, it blocks a known site of cytochrome P450 oxidation, thereby increasing the compound's in vivo half-life compared to unsubstituted analogs.

Contrast with Alternative Scaffolds:

  • 2-Amino-1,3-thiazole-4-carboxylic acids: These derivatives substitute the aryl group for an amino group. While they exhibit exceptional fungicidal and antiviral (e.g., Tobacco Mosaic Virus) activities[4], the highly polar amino group often restricts passive membrane permeability, limiting their efficacy against solid tumors compared to their lipophilic 2-aryl counterparts.

  • Thiazolidine-4-carboxylic acids: By fully saturating the thiazole ring, the geometry shifts from a planar sp² system to a puckered sp³ conformation. This 3D geometry is highly beneficial for mimicking natural amino acids in viral neuraminidase inhibitors (e.g., Influenza A NA inhibitors)[5], but it sacrifices the pi-pi stacking interactions necessary for binding to planar kinase domains or specific MBL sub-pockets.

Pharmacophore Core Thiazole Core (Planar sp2 Scaffold) Pos2 Position 2: 4-Methoxyphenyl Core->Pos2 Lipophilic anchor (Hydrophobic pocket binding) Pos4 Position 4: Carboxylic Acid Core->Pos4 Polar interaction (Zn2+ metal coordination) Pos5 Position 5: Methyl Group Core->Pos5 Steric shield (Metabolic hotspot blocking)

Pharmacophore model of the structure-activity relationship for the substituted thiazole core.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their performance across validated biological targets. The table below summarizes the in vitro efficacy of these thiazole classes based on established literature benchmarks.

Compound ClassRepresentative ScaffoldPrimary Target / ApplicationIn Vitro Efficacy (IC₅₀ / MIC)Key Structural Advantage
2-Aryl-5-methylthiazole-4-carboxylic acids 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acidMetallo-β-lactamases (MBLs)[3], Anticancer (Melanoma)[2]IC₅₀: 0.1 - 2.5 µM (MBLs); Low nM (Anticancer SMART analogs)High lipophilicity, strong metal coordination, metabolic stability.
2-Amino-thiazole-4-carboxylic acids 2-Amino-1,3-thiazole-4-carboxylic acid derivativesFungicidal, Antiviral (TMV)[4]MIC: ~50 µg/mL (Fungi)High polarity, excellent systemic acquired resistance in plants.
Thiazolidine-4-carboxylic acids 2-Aryl-thiazolidine-4-carboxylic acidViral Neuraminidase Inhibitors[5]IC₅₀: ~0.14 µM (Influenza NA)sp³ hybridized ring allows specific chiral interactions in active sites.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 2-aryl-thiazole-4-carboxylic acids. These methods are designed as self-validating systems.

Protocol A: Synthesis via Hantzsch Condensation

Causality & Rationale: The Hantzsch thiazole synthesis is the most robust method for constructing 2,4,5-trisubstituted thiazoles. By reacting a specific thioamide with an α-haloketone, we thermodynamically drive regioselective ring closure, ensuring the substituents are locked into the correct positions.

  • Preparation of Reactants: Dissolve 10 mmol of 4-methoxythiobenzamide in 20 mL of absolute ethanol. The thioamide acts as the source of the C2 substituent and the necessary sulfur/nitrogen atoms.

  • Condensation: Add 10.5 mmol of ethyl 3-bromo-2-oxobutanoate dropwise at room temperature. This reagent simultaneously installs the 5-methyl group and the 4-carboxylate ester.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4-6 hours. Monitor the consumption of the thioamide via TLC (Hexane:Ethyl Acetate 3:1).

  • Hydrolysis: Isolate the intermediate ester, then suspend it in 15 mL of THF/Water (1:1). Add 2 equivalents of LiOH·H₂O and stir at room temperature for 2 hours. Why? Base-catalyzed hydrolysis efficiently cleaves the ethyl ester to reveal the active carboxylic acid pharmacophore without disrupting the delicate thiazole ring.

  • Purification: Acidify the solution with 1M HCl to pH 3 to precipitate the free acid. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the pure 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid.

Protocol B: In Vitro Metallo-β-Lactamase (IMP-1) Inhibition Assay

Causality & Rationale: To validate the Zn²⁺ chelating capability of the 4-carboxylic acid moiety, a spectrophotometric assay using nitrocefin (a chromogenic cephalosporin) is employed[3]. This is a self-validating system: the cleavage of nitrocefin's β-lactam ring by the active MBL enzyme produces a distinct color change from yellow to red. If our thiazole successfully inhibits the enzyme by chelating the active-site zinc, the solution remains yellow, providing direct, observable proof of mechanism.

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO₄, 0.1 mg/mL BSA) to maintain enzyme stability and provide the necessary metal cofactor.

  • Enzyme Incubation: Pre-incubate recombinant IMP-1 enzyme (1 nM final concentration) with varying concentrations of the synthesized thiazole inhibitor (0.01 µM to 100 µM) in a 96-well microplate for 15 minutes at 25°C. This allows the inhibitor time to coordinate with the Zn²⁺ ions.

  • Substrate Addition: Initiate the reaction by adding nitrocefin (100 µM final concentration) to each well.

  • Kinetic Measurement: Monitor the absorbance at 482 nm continuously for 10 minutes using a microplate reader. The rate of nitrocefin hydrolysis is directly proportional to the slope of the absorbance curve.

  • Data Analysis: Calculate the IC₅₀ by plotting the fractional activity against the log of the inhibitor concentration using non-linear regression.

Workflow Step1 Step 1: Hantzsch Synthesis (Thioamide + a-haloketone) Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Yields intermediate ester Step3 Step 3: Purification (Acidification & Recrystallization) Step2->Step3 Cleaves ester to free acid Step4 Step 4: Bioassay Validation (Nitrocefin Chromogenic Assay) Step3->Step4 Yields pure target compound

Workflow from regioselective chemical synthesis to functional biological validation.

Conclusion

While various substituted thiazoles offer unique advantages, the 2-aryl-5-methylthiazole-4-carboxylic acid scaffold—exemplified by the 2-(4-methoxyphenyl) derivative—strikes an optimal balance of lipophilicity, metabolic stability, and target-binding capability. Its proven efficacy in both oncology[2] and infectious disease[3] underscores its value as a premium building block in modern drug discovery.

References[4] Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives - rhhz.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJR_xTn9pwsIAY5bBpE-b_zLYYJW0gUMbVkZOEvMCumf4HwXFmA8fUoiiX_EJG3wXR2Xd2gXR0KKvLX7YtdC3JbfYed31LbL_mJn9LKt15eZjq8pfTexrrkYGGGvRFkzc_Uyg=[2] Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7ftq5yCjrtB6TCVWnrAo0BGE6oRxDHvwRWa1b_TEZpLwq7XJReXtwFZaMwklMtHhApIUJ1LYLP_IV9kuiawskUKwgfpl7wLKzxAYPi1LET5_8X-XWGO-k4jSWnssrGLhzrBkx[5] Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE9G24RbXo5kXojAmJOvzzC0w6fMar1LQmrze2lQVEyktWdkVACwD5AVgD415st2nlCS0WwctSPNoww5afrRgfiI1c-DP5Ia9xNBRnhuKYr_6I0-yAnsIQu5nCzSDg9vzbwFA=[3] 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN0a5oT-9l_9d_AslqI961YLhEluNi6XJuWT8ASl5rygvX0DXmYxXm5mHK0mERSsQzlqiKIE28DAsfRajs_qgd71HiszdCHUEhc-qKplbWeCtP52gHOU552DXfd2yD53NLKAo=[1] CAS 57677-80-2: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid - CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeXrbfzB6d_MBoseK8ZZ-opwhF1W11VPJVJWY-PjCMZe8ru2kFB9ZSRtxtBBO-7D-TnXRexA-p32M-6u9mFSmkXgFUNojp8sy96mN9O_k_K4rQzrY6Ck-BDeFNLUR6mUtsr6k=

Sources

Comparative

Reproducibility of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic Acid: A Comparative Guide to Microwave-Assisted vs. Conventional Synthesis

Executive Brief The synthesis of highly substituted thiazoles, specifically 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid, is of paramount importance in modern medicinal chemistry. Thiazole-4-carboxylic acid der...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The synthesis of highly substituted thiazoles, specifically 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid, is of paramount importance in modern medicinal chemistry. Thiazole-4-carboxylic acid derivatives serve as critical structural motifs in the design of potent E3 ligase ligands (such as those targeting DCAF15 for targeted protein degradation)[1], as well as in the development of novel anti-breast cancer agents[2].

Historically, the construction of the thiazole core via the Hantzsch synthesis using conventional convective heating has been plagued by prolonged reaction times, thermal degradation, and inconsistent reproducibility. This guide objectively compares conventional reflux methodologies against modern microwave-assisted organic synthesis (MAOS), providing empirical data, self-validating protocols, and mechanistic insights to ensure absolute reproducibility in your drug development workflows.

Mechanistic Dynamics & Causality

The target compound is synthesized via a modified Hantzsch condensation between 4-methoxythiobenzamide and ethyl 3-bromo-2-oxobutanoate, followed by alkaline hydrolysis.

Mechanistically, the reaction proceeds through two distinct phases:

  • Nucleophilic Substitution: The sulfur atom of the thioamide attacks the α -carbon of the haloketone, displacing the bromide to form a thioether intermediate.

  • Cyclodehydration: The nitrogen atom attacks the ketone carbonyl, forming a hydroxythiazolidine intermediate that must undergo rapid dehydration to aromatize into the thiazole ring.

The Microwave Advantage: Under conventional heating, the cyclodehydration step faces a high activation energy barrier. Prolonged exposure to convective heat leads to thermal gradients (the "wall effect"), which causes the bromoketone to decompose, resulting in dark, tarry crude mixtures and diminished yields[3]. Microwave irradiation circumvents this by utilizing dielectric heating. Ethanol, the chosen solvent, possesses a high loss tangent ( tanδ ), allowing it to rapidly absorb microwave energy and convert it into volumetric heat. This instantaneous, uniform energy transfer overcomes the dehydration activation barrier, reducing reaction times by up to 95-98% and preventing the accumulation of degradation byproducts[4].

Visualizing the Synthetic Architecture

G Start 4-Methoxythiobenzamide + Ethyl 3-bromo-2-oxobutanoate split Start->split Conv Conventional Heating (Reflux, 12 hrs) split->Conv MW Microwave Irradiation (120°C, 10 mins) split->MW EsterConv Ethyl Ester Intermediate (Yield: ~55%) Conv->EsterConv EsterMW Ethyl Ester Intermediate (Yield: >92%) MW->EsterMW Hydrolysis Alkaline Hydrolysis (NaOH, EtOH/H2O) EsterConv->Hydrolysis EsterMW->Hydrolysis Product 2-(4-Methoxyphenyl)-5-methylthiazole -4-carboxylic acid Hydrolysis->Product

Figure 1: Workflow comparison of conventional vs. microwave-assisted thiazole synthesis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The success of the microwave methodology is immediately visually verifiable: a successful, high-purity reaction will spontaneously precipitate upon aqueous dilution, whereas a failed or impure reaction will "oil out," demanding chromatographic rescue.

Method A: Conventional Heating (The Baseline)
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-methoxythiobenzamide (10.0 mmol, 1.67 g) and ethyl 3-bromo-2-oxobutanoate (10.5 mmol, 2.19 g) in absolute ethanol (15 mL).

  • Execution: Attach a reflux condenser and heat the mixture to 78°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature. The mixture typically appears as a dark brown solution. Concentrate in vacuo, dissolve in ethyl acetate (30 mL), and wash with saturated NaHCO 3​ (2 × 15 mL) and brine.

  • Purification: Dry over MgSO 4​ , concentrate, and purify via silica gel column chromatography (Hexane:EtOAc 4:1) to isolate the ethyl ester intermediate.

Method B: Microwave-Assisted Synthesis (The Optimized Standard)
  • Reaction Setup: Combine 4-methoxythiobenzamide (10.0 mmol, 1.67 g) and ethyl 3-bromo-2-oxobutanoate (10.5 mmol, 2.19 g) in a 30 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar. Add absolute ethanol (8 mL).

  • Execution: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer (e.g., Biotage or CEM) at 120°C for 10 minutes. Causality note: The sealed vessel allows the ethanol to safely exceed its atmospheric boiling point, exponentially accelerating the kinetics.

  • Self-Validating Workup: Cool the vial rapidly to 25°C using compressed air. Pour the pale-yellow reaction mixture into ice-cold distilled water (30 mL) while stirring vigorously.

  • Isolation: The high purity of the microwave-generated product (>95%) forces immediate crystallization. Filter the off-white precipitate, wash with cold water, and dry under vacuum. No chromatography is required. This eco-friendly profile and superior yield directly correlate with established microwave literature[5].

Final Step: Saponification (Common to Both Methods)

Suspend the isolated ethyl ester in ethanol (10 mL) and add 2M aqueous NaOH (5 mL). Stir at ambient temperature for 2 hours. Acidify the clear solution with 1M HCl to pH 2.5. The final product, 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylic acid, precipitates quantitatively as a white solid. Filter, wash with water, and dry.

Performance Analytics

The empirical data highlights a stark contrast in efficiency, environmental impact, and yield. Microwave irradiation routinely elevates yields from the ~45-65% range seen in conventional methods to over 90%[3].

Analytical ParameterConventional HeatingMicrowave-Assisted
Reaction Time (Cyclization) 12 hours10 minutes
Operating Temperature 78°C (Reflux limit)120°C (Sealed vessel)
Yield (Ester Intermediate) 52% – 60%92% – 96%
Crude Purity (HPLC) ~74% (Significant tar)>96% (Clean conversion)
Purification Requirement Column ChromatographyDirect Aqueous Precipitation
E-Factor (Waste/Product) ~ 45~ 8

Reproducibility & Scale-Up Insights

The reproducibility of the microwave-assisted protocol is rooted in strict thermodynamic control. Conventional heating relies on the thermal conductivity of the glass and the solvent, creating unpredictable hot spots that vary based on flask size and stirring rate.

Conversely, microwave reactors utilize continuous internal temperature monitoring (via IR or fiber-optic sensors) and dynamic power modulation. If an exothermic cyclization event occurs, the microwave instantly attenuates its wattage, maintaining a precise 120°C isothermal environment. This precise control over the reaction coordinates ensures that batch-to-batch variability is virtually eliminated, making this the definitive methodology for synthesizing thiazole-4-carboxylic acid building blocks for downstream pharmaceutical applications.

Sources

Validation

Comparing binding kinetics of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid and standard inhibitors

As a Senior Application Scientist, I frequently encounter drug discovery campaigns where subtle structural modifications dictate the line between a highly potent lead and a completely inactive fragment. A prime example i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery campaigns where subtle structural modifications dictate the line between a highly potent lead and a completely inactive fragment. A prime example is the evaluation of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (often designated as CIB-L7 in synthetic libraries) against the Transactivation response RNA-binding protein 2 (TRBP).

In this guide, we will objectively compare the binding kinetics and mechanistic efficacy of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid against standard, field-validated TRBP inhibitors. By analyzing the structural causality behind its lack of activity, and detailing the self-validating experimental protocols used to measure RNA-binding protein (RBP) kinetics, this guide provides a comprehensive framework for evaluating small-molecule TRBP modulators.

Mechanistic Background & Structural Causality

TRBP is an essential double-stranded RNA-binding protein that recruits the endonuclease Dicer to process precursor miRNAs into mature miRNAs. In hepatocellular carcinoma (HCC), aberrant TRBP activity accelerates the biogenesis of oncogenic miR-21, which suppresses tumor suppressors like PTEN and Smad7, ultimately driving tumor proliferation and migration[1]. Inhibiting the is a validated therapeutic strategy[1]. However, achieving high-affinity binding requires precise pharmacophore alignment.

When evaluating 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, experimental data reveals a complete lack of binding and functional activity[2]. The causality lies in the spatial orientation of its functional groups. The carboxylic acid moiety is positioned at the C4 carbon of the thiazole ring. This configuration fails to establish the necessary hydrogen-bond donor/acceptor network within the TRBP binding pocket.

By contrast, shifting the carboxylic acid to the C5 position —as seen in the optimized standard CIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative)—eliminates steric clashes and perfectly aligns with TRBP, yielding a dissociation constant ( KD​ ) of 4.78 nM[1].

TRBP_Pathway TRBP TRBP Complex TRBP-Dicer Complex TRBP->Complex Binds Dicer Dicer Dicer->Complex Binds MatureMiR Mature miR-21 Complex->MatureMiR Processes PreMiR pre-miR-21 PreMiR->MatureMiR Oncogenic HCC Proliferation & Migration MatureMiR->Oncogenic Suppresses PTEN Inhibitor CIB-L43 (Active) Blocks Interaction Inhibitor->Complex Disrupts Inactive CIB-L7 (Inactive) No Effect Inactive->Complex Fails to Bind

Mechanism of TRBP-Dicer disruption by active inhibitors versus inactive CIB-L7.

Comparative Binding Kinetics Data

To contextualize the performance of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid, we must compare it against the predecessor hit (CIB-3b), the highly optimized standard (CIB-L43), and a reference modulator (Enoxacin). Notably, while binds TRBP, it acts as an activator rather than an inhibitor, paradoxically increasing oncogenic miR-21 expression[1].

CompoundTargetBinding Affinity ( KD​ )miR-21 Inhibition ( EC50​ )TRBP-Dicer Disruption ( IC50​ )
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid TRBPNo BindingNo Activity[2]No Activity
CIB-3b (Predecessor)TRBP> 1000 nM3.01 μM[2]Weak
CIB-L43 (Optimized Standard)TRBP4.78 nM[3]0.66 nM[1]2.34 μM[4]
Enoxacin (Reference Modulator)TRBPBindsIncreases miR-21[1]Enhances Interaction[1]

Experimental Protocols: Validating Binding Kinetics

To generate trustworthy, reproducible data, the following self-validating protocols are required to measure the kinetics and functional efficacy of these compounds.

Surface Plasmon Resonance (SPR) for KD​ Determination

SPR provides real-time, label-free quantification of binding kinetics ( Kon​ and Koff​ ).

  • Step 1: Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Step 2: Immobilization: Inject recombinant His-tagged TRBP protein over the active flow cell until a target immobilization level of ~5000 Response Units (RU) is achieved.

  • Step 3: Analyte Injection: Flow serial dilutions of the test compound (e.g., 0.1 nM to 10 μM) over the chip at a constant flow rate of 30 μL/min.

  • Step 4: Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) between cycles to remove bound analyte.

  • Trustworthiness & Control: Self-Validating System. A reference flow cell (activated and blocked without TRBP) MUST be utilized to subtract bulk refractive index shifts and non-specific matrix interactions. Running a positive control () alongside the test compound prevents false negatives caused by potential protein denaturation on the chip[3].

SPR_Workflow Immobilization 1. Immobilization Attach His-TRBP to CM5 Sensor Chip Analyte 2. Analyte Injection Flow Compounds (Serial Dilutions) Immobilization->Analyte Binding 3. Binding Phase Measure Association (Kon) Analyte->Binding Dissociation 4. Dissociation Phase Measure Washout (Koff) Binding->Dissociation Analysis 5. Kinetic Analysis Calculate KD = Koff / Kon Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining TRBP binding kinetics.

Dual-Luciferase Reporter Assay for miR-21 Biosynthesis ( EC50​ )

To prove that binding translates to functional inhibition, a cell-based assay is required.

  • Step 1: Cell Seeding & Transfection: Seed HCC cells (e.g., Huh7) in 96-well plates. Co-transfect with a Firefly luciferase reporter plasmid containing the miR-21 target sequence and a Renilla luciferase control plasmid.

  • Step 2: Compound Treatment: After 24 hours, treat cells with varying concentrations of the test compounds (CIB-L7, CIB-L43) for 48 hours.

  • Step 3: Luminescence Quantification: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader.

  • Trustworthiness & Control: Self-Validating System. Because small molecules can cause off-target cytotoxicity, using Renilla luciferase as an internal control normalizes the Firefly luciferase signal. This effectively decouples true miR-21 inhibition from compound-induced cell death or variable transfection efficiency.

Conclusion

The evaluation of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid serves as a critical lesson in structure-based drug design. While it possesses the core thiazole scaffold, the C4-positioning of its carboxylic acid completely abolishes TRBP binding affinity and functional miR-21 inhibition. Researchers targeting RNA-binding proteins must rely on structurally optimized standards like CIB-L43, which leverage C5-carboxylic acid positioning to achieve nanomolar potency and robust disruption of the TRBP-Dicer complex.

References

  • Shi, H., et al. "Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2." ACS Journal of Medicinal Chemistry, 2025.[Link]

  • Shi, H., et al. "Compound SMILES and EC50 Data (Supporting Information)." Figshare / ACS Publications, 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the proper handling and disposal of complex heterocyclic building blocks is not merely a regulatory checkbox—it is a critical component of laboratory safety and environ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper handling and disposal of complex heterocyclic building blocks is not merely a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship.

The compound 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is a highly specialized organic intermediate frequently utilized in drug discovery and medicinal chemistry. Because it contains a carboxylic acid moiety, an ether linkage, and a thiazole ring (incorporating both nitrogen and sulfur heteroatoms), its disposal requires specific considerations to prevent the generation of hazardous environmental pollutants.

This guide provides a comprehensive, self-validating operational protocol for the safe segregation, storage, and destruction of this compound.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's structural components and understand the causality behind its hazard profile:

  • The Carboxylic Acid (-COOH): This functional group imparts weak acidity. While the solid powder is stable, aqueous waste streams containing dissolved quantities of this compound will exhibit a lowered pH. If the pH drops to ≤ 2.0, the waste stream is legally classified by the EPA as a characteristic corrosive hazardous waste (EPA Waste Code D002)[1][2].

  • The Thiazole Ring (C₃H₃NS): The presence of nitrogen (N) and sulfur (S) within the heterocyclic ring is the most critical factor for disposal. Standard low-temperature combustion of this ring will release highly toxic and environmentally damaging Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[3][4]. Therefore, atmospheric venting or standard trash disposal is strictly prohibited.

  • The Methoxyphenyl Group: This aromatic ether increases the compound's lipophilicity, meaning it will readily dissolve in organic solvents (like DMSO, DCM, or Methanol) but will have poor solubility in neutral water.

Table 1: Physicochemical Waste Properties & Regulatory Classification
Property / CharacteristicOperational ImplicationLikely EPA Waste Code
Physical State Solid powder at room temperature; prone to aerosolization if swept dry.N/A (Manage as Non-RCRA Hazardous unless mixed)
Aqueous pH (if dissolved) Weakly acidic; requires pH validation before disposal.D002 (Only if aqueous pH ≤ 2.0)
Heteroatom Content (N, S) Generates NOx and SOx upon thermal degradation.Requires specialized incineration
Halogen Content Halogen-free (unless dissolved in halogenated solvents like DCM).Segregate from halogenated streams

Waste Segregation & Storage Protocol

The overriding principle governing laboratory waste is that no activity should begin unless a plan for the disposal of both hazardous and nonhazardous waste has been formulated[5].

Step-by-Step Segregation Methodology:

  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, spill cleanup residue) or dissolved in a liquid solvent matrix.

  • Solid Waste Routing:

    • Place solid residues into a high-density polyethylene (HDPE) container.

    • Label clearly as "Non-Halogenated Solid Organic Waste - Contains N/S Heterocycles".

  • Liquid Waste Routing (Organic):

    • If the compound is dissolved in a halogen-free solvent (e.g., Methanol, Ethyl Acetate), route to the Non-Halogenated Solvent carboy.

    • If dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), the entire mixture must be routed to the Halogenated Solvent carboy to prevent corrosive damage to non-lined incinerators.

  • Liquid Waste Routing (Aqueous):

    • Self-Validating Step: Before adding aqueous solutions of this compound to a bulk waste carboy, test the pH using indicator strips.

    • If pH < 5, neutralize dropwise with 1M NaOH or saturated NaHCO₃ until the pH stabilizes between 6 and 8.

    • Once neutralized, transfer to the aqueous waste stream.

WasteRouting Start Waste Generation: 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid State Physical State? Start->State Solid Solid Powder State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidWaste Non-Halogenated Solid Organic Waste Solid->SolidWaste SolventType Solvent Matrix? Liquid->SolventType Incineration High-Temperature Incineration with FGD & SCR Scrubbers SolidWaste->Incineration Aqueous Aqueous SolventType->Aqueous Water-based Organic Organic SolventType->Organic Solvent-based pHCheck Check pH Neutralize to 6-8 Aqueous->pHCheck HaloCheck Contains Halogens? (e.g., DCM) Organic->HaloCheck AqWaste Aqueous Waste Stream pHCheck->AqWaste AqWaste->Incineration HaloWaste Halogenated Solvent Waste HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Solvent Waste HaloCheck->NonHaloWaste No HaloWaste->Incineration NonHaloWaste->Incineration

Fig 1. Waste routing decision tree for thiazole carboxylic acid derivatives.

Disposal & Destruction Methodology

Because of the thiazole ring, landfill disposal or drain flushing is strictly prohibited. The only scientifically sound and regulatory-compliant method for ultimate disposal is High-Temperature Incineration at a permitted hazardous waste management facility[6].

The Mechanistic Breakdown: When 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is subjected to thermal oxidation (>1000°C), the carbon, hydrogen, and oxygen are converted into CO₂ and H₂O. However, the nitrogen and sulfur are oxidized into NO, NO₂, and SO₂.

To prevent these from causing acid rain or smog, the incinerator must be equipped with advanced abatement technologies:

  • Selective Catalytic Reduction (SCR): Ammonia (NH₃) is injected into the flue gas over a catalyst, reducing toxic NOx into harmless N₂ gas and water[4].

  • Flue Gas Desulfurization (FGD): The gas passes through a wet scrubber containing an alkaline slurry (e.g., limestone/CaCO₃). The SOx reacts with the calcium to form solid calcium sulfate (gypsum), which is safely precipitated out[4][7].

IncinerationPathway Waste Thiazole Derivative (C, H, O, N, S) Combustion Thermal Oxidation (>1000°C) Waste->Combustion Gases Raw Flue Gas (CO2, H2O, NOx, SOx) Combustion->Gases SCR Selective Catalytic Reduction (SCR) + NH3 Gases->SCR NOx removal FGD Wet Scrubber (FGD) + Alkaline Slurry Gases->FGD SOx removal CleanGas Clean Exhaust (CO2, H2O, N2) SCR->CleanGas N2 FGD->CleanGas Cleaned Gas SolidByproduct Gypsum / Salts (CaSO4) FGD->SolidByproduct Precipitate

Fig 2. Thermal degradation and scrubber neutralization pathway for N/S-heterocycles.

Spill Management & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation of the acidic powder or cross-contamination with incompatible chemicals.

Step-by-Step Spill Response:

  • Isolate & Equip: Secure the area. Personnel must don nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if a large volume of dry powder is aerosolized.

  • Containment (Solid): Do not dry-sweep, as this generates hazardous dust. Lightly mist the powder with water or a 5% isopropanol solution to suppress dust, then wipe up using absorbent pads.

  • Containment (Liquid): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust for strong solvent spills.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., dilute sodium carbonate) to neutralize any residual carboxylic acid. Follow with a distilled water wipe-down.

  • Packaging: Place all used absorbents, wipes, and contaminated PPE into a heavy-duty plastic bag, seal it, and place it into a rigid secondary container labeled as hazardous spill debris.

Table 2: Waste Storage Compatibility Matrix

To prevent dangerous laboratory reactions, ensure the waste containers holding this compound are strictly segregated from the following incompatible classes[2]:

Incompatible Chemical ClassExample AgentsConsequence of Mixing
Strong Oxidizers Nitric acid, Peroxides, PermanganatesExothermic oxidation of the thiazole ring; fire risk.
Strong Bases (Bulk) Concentrated NaOH, KOHRapid, heat-generating acid-base neutralization.
Reactive Metals Sodium, Potassium, LithiumEvolution of flammable hydrogen gas from the carboxylic acid proton.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI), National Academies Press.[Link]

  • Hazardous Waste Characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) United States Environmental Protection Agency (EPA). [Link]

  • NOX and SOX Flue Gas Treatment System Based on Sulfur-Enriched Organic Oil in Water Emulsion ACS Omega, American Chemical Society.[Link]

  • Hazardous Waste Management Facilities and Units United States Environmental Protection Agency (EPA).[Link]

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid

Executive Summary & Chemical Identity 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (CAS: 115299-09-7) is a highly specialized organic building block frequently utilized in pharmaceutical drug discovery and synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid (CAS: 115299-09-7) is a highly specialized organic building block frequently utilized in pharmaceutical drug discovery and synthetic chemistry [1]. While its thiazole pharmacophore is invaluable for biological target binding, the compound presents acute operational hazards. This guide provides step-by-step, causally-driven protocols to ensure absolute safety during weighing, dissolution, and disposal workflows.

Primary Hazard Classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, researchers must understand why it is hazardous. The toxicity profile of 2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid is driven by its molecular structure:

  • Mucosal Irritation (The Carboxylic Acid Moiety): The -COOH group acts as a localized proton donor. If aerosolized powder contacts the moist mucosal membranes of the eyes or upper respiratory tract, it causes rapid, localized pH shifts that trigger severe acute irritation and inflammation.

  • Dermal Permeability (The Thiazole & Methoxyphenyl Rings): These functional groups render the molecule highly lipophilic. While the dry powder sits on the skin, dissolving the compound in polar aprotic solvents (like DMSO or DMF) creates a highly permeable solution that can easily bypass the stratum corneum (the skin's outermost barrier) and enter the bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic thiazole derivatives. The following PPE matrix outlines the mandatory quantitative and qualitative requirements for secondary containment [2].

PPE CategorySpecificationCausal JustificationReplacement Protocol
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against rapid pH shifts in ocular fluid caused by the proton-donating carboxylic acid moiety.Replace immediately if scratched, fogged, or chemically contaminated.
Hand Protection Nitrile Gloves (≥0.11 mm for solid; ≥8 mil for solvents)Nitrile resists polar aprotic solvents (DMSO/DMF) used for dissolution. Latex offers zero resistance and acts as a carrier, pulling dissolved solutes directly into the dermal layer.Change immediately upon solvent splash or every 2 hours of continuous use.
Body Protection Flame-Resistant (FR) Lab Coat, Closed-toe shoesPrevents particulate deposition on street clothes. FR material is critical if dissolution involves flammable organic solvents (e.g., Methanol).Launder weekly via specialized chemical service; never wash at home.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of micro-particulates (H335). Required only if handling outside a fume hood (strongly discouraged) or during large spill cleanups.Single-use; discard immediately after the operational session.

Operational Workflow: Chemical Handling & Exposure Control

G Start 2-(4-Methoxyphenyl)-5-methylthiazole- 4-carboxylic acid Hood Primary Containment (Fume Hood: 80-100 fpm) Start->Hood Transfer to PPE Secondary Containment (PPE) Nitrile Gloves, Goggles, Lab Coat Hood->PPE Operator protection Process Weighing & Dissolution (e.g., in DMSO/DMF) PPE->Process Safe handling Spill Accidental Spill / Exposure Process->Spill Deviation Waste Hazardous Waste Disposal (EPA Compliant) Process->Waste Normal workflow Decon Decontamination (Soap & Water / Isopropanol) Spill->Decon Mitigation Decon->Waste Cleanup materials

Fig 1: Chemical Handling & Exposure Control Pathway for Thiazole Derivatives.

Standard Operating Procedure (SOP): Weighing & Dissolution

This protocol is designed as a self-validating system to ensure operator safety and chemical integrity.

Phase 1: Environmental Control & Pre-Weighing

  • Verify Containment: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

    • Causality: This specific velocity is critical to capture aerosolized particulates without creating turbulent vortices that could blow the light powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weigh boat and micro-spatula.

    • Causality: Powders containing aromatic rings frequently carry static charges. Static discharge causes the powder to "jump," leading to immediate aerosol exposure and cross-contamination of the analytical balance.

Phase 2: Handling & Transfer 3. Primary Transfer: Using the neutralized micro-spatula, transfer the solid from the stock vial to the anti-static weigh boat. Keep the hood sash as low as ergonomically possible (below the operator's chin). 4. Mass Verification & Sealing: Record the mass. Immediately cap the stock vial.

  • Causality: Leaving the vial open allows ambient humidity to enter. Water absorption can degrade the carboxylic acid functionality over time and alter the compound's molar mass, ruining downstream stoichiometric calculations.

Phase 3: Dissolution & Containment 5. Solvent Addition: Transfer the solid to a borosilicate glass vial. Slowly add the designated solvent (e.g., DMSO for in vitro assays, or Dichloromethane for synthetic workflows). 6. Agitation: Cap and seal the vial tightly before vortexing or sonicating.

  • Causality: Sealing the vial prior to agitation prevents the escape of solvent vapors that now carry the dissolved, highly skin-permeable hazardous solute.

Phase 4: Decontamination 7. Surface Decon: Wipe down the balance and hood surface with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with distilled water.

  • Causality: Isopropanol effectively solubilizes residual lipophilic traces of the thiazole ring, while the subsequent water wash removes any ionized carboxylate salts left behind.

Spill Response & Disposal Plan

Accidental Spill Protocols

For Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate 2-meter radius to allow suspended particulates to settle.

  • Suppress (Do NOT Sweep Dry): Mist the spill lightly with water or cover with an isopropanol-dampened absorbent pad to suppress aerosolization.

    • Causality: Dry sweeping generates respirable, silica-sized dust particles that easily bypass standard mucosal defenses and respiratory PPE.

  • Collect: Use a non-sparking, disposable scoop to transfer the dampened mass into a high-density polyethylene (HDPE) waste container.

For Solution Spills (e.g., dissolved in DMSO):

  • Absorb: Deploy universal chemical absorbent pads immediately.

    • Causality: DMSO rapidly penetrates standard nitrile. Do not attempt to wipe a large DMSO spill with standard gloves. Double-glove with butyl rubber over nitrile if handling volumes >50 mL.

  • Neutralize: Wash the affected area with mild soapy water to remove residual organic solvent and solute.

Waste Management & Disposal
  • Solid Waste: Collect all contaminated weigh boats, spatulas, and wipes in a designated solid hazardous waste container. Label clearly as "Hazardous Waste - Toxic/Irritant Solid (Thiazole Derivative)".

  • Liquid Waste: Segregate halogenated waste (if using DCM or Chloroform) from non-halogenated waste (DMSO, DMF, Methanol) streams.

    • Causality: Mixing these streams can lead to exothermic cross-reactions in the waste carboy and violates EPA hazardous waste segregation mandates.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". United States Department of Labor. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
Reactant of Route 2
2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid
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